molecular formula C9H7N3S B1674135 5-Phenyl-1,2,4-triazine-3-thiol CAS No. 15969-28-5

5-Phenyl-1,2,4-triazine-3-thiol

Cat. No.: B1674135
CAS No.: 15969-28-5
M. Wt: 189.24 g/mol
InChI Key: VWXNWTKUEPUSRZ-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-triazine-3-thiol (CAS 15969-28-5) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This compound features an electron-deficient 1,2,4-triazine ring system substituted with a phenyl group and a thiol moiety, which can tautomerize to the thione form . This structure is recognized as a "privileged scaffold" for its ability to interact with diverse biological targets. Recent investigative studies highlight its primary research value as a critical precursor for developing novel dual-acting anti-inflammatory agents. Specifically, structural analogs and derivatives, particularly 5,6-diphenyl-1,2,4-triazine-3-thiols, have been designed and synthesized as potent dual inhibitors of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . This dual inhibition strategy blocks both prostaglandin and leukotriene pathways in the arachidonic acid cascade, offering a promising approach for managing inflammation with a potential to overcome the gastrointestinal and cardiovascular liabilities associated with classical NSAIDs . One such derivative, bearing a 4-fluorophenyl substitution, demonstrated potent in vitro activity (COX-2 IC50 = 0.33 ± 0.02 μM; 5-LOX IC50 = 4.90 ± 0.22 μM) and promising in vivo efficacy . In synthetic chemistry, the thiol group serves as a reactive handle for extensive molecular diversification. It readily undergoes S-alkylation to produce 3-alkylsulfanyl derivatives, which are valuable intermediates for constructing more complex heterocyclic systems . Recent work demonstrates that 3-alkenylsulfanyl derivatives of 5-phenyl-1,2,4-triazine can undergo electrophilic heterocyclization using iodine or bromine to yield novel fused, ionic heterocyclic systems like [1,3]thiazolo[3,2-b][1,2,4]triazinium halides . This reactivity makes 5-Phenyl-1,2,4-triazine-3-thiol a versatile building block for synthesizing new chemical entities for various research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXNWTKUEPUSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77192-52-0 (hydrochloride salt)
Record name I 319
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DSSTOX Substance ID

DTXSID00166711
Record name I 319
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Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15969-28-5
Record name 5-Phenyl-1,2,4-triazine-3(2H)-thione
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URL https://commonchemistry.cas.org/detail?cas_rn=15969-28-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name I 319
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name I 319
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility profile of 5-Phenyl-1,2,4-triazine-3-thiol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 5-Phenyl-1,2,4-triazine-3-thiol .

Executive Summary

5-Phenyl-1,2,4-triazine-3-thiol (PTT) is a critical heterocyclic scaffold used as a precursor in the synthesis of bioactive Schiff bases, coordination complexes, and vulcanization accelerators. Its utility in drug development—specifically as an intermediate for antiviral and antimicrobial agents—hinges on precise solubility data.

This guide addresses the solubility bottleneck often encountered during the purification and functionalization of PTT. Due to its capacity for thione-thiol tautomerism, PTT exhibits complex solvation behavior that deviates from standard ideal solution models. This document provides a qualitative solubility map, quantitative characterization protocols, and thermodynamic modeling frameworks required for process scale-up.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the solubility of PTT requires analyzing its molecular structure, specifically the tautomeric equilibrium that dictates its interaction with solvent dipoles.

Structural Dynamics

PTT exists in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms. In the solid state and in polar solvents, the equilibrium strongly favors the thione form due to the stability of the thioamide resonance.

  • Thione Form: High polarity, hydrogen bond donor (NH) and acceptor (C=S). Dominates in DMSO, DMF, and alcohols.

  • Thiol Form: Aromatic character, lower polarity. Favored in basic conditions (as the thiolate anion) or specific non-polar interactions.

Key Physicochemical Parameters:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.24 g/mol

  • Melting Point: ~209–212°C (Decomposes)

  • Acidity: Weakly acidic (Thiol proton), soluble in dilute aqueous alkali (

    
    , 
    
    
    
    ).
Tautomeric Equilibrium Diagram

The following diagram illustrates the structural shift that governs solubility.

Tautomerism cluster_0 Solid State & Polar Solvents cluster_1 Basic Media / S-Alkylation Thione Thione Form (Polar, H-Bond Donor) Major Tautomer Thiol Thiol/Thiolate Form (Nucleophilic Sulfur) Reactive Intermediate Thione->Thiol  K_eq << 1   Solvent Solvent Polarity Stabilizes Thione Solvent->Thione Dipole Interaction

Caption: Tautomeric equilibrium of PTT. High-polarity solvents stabilize the Thione form, enhancing solubility via dipole-dipole interactions.

Solubility Profile & Solvent Selection

The following profile classifies solvents based on their efficiency in dissolving PTT for synthesis (S-alkylation) and purification (recrystallization).

Qualitative Solubility Map
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAc High Primary reaction media for nucleophilic substitution; S-alkylation.
Polar Protic Methanol, Ethanol Moderate (Hot) Recrystallization. PTT is sparingly soluble at RT but soluble at boiling points.
Acidic/Basic NaOH (aq), Pyridine High Dissolution via deprotonation (thiolate formation) or salt formation.
Non-Polar Hexane, Toluene Insoluble Anti-solvents used to precipitate PTT from reaction mixtures.
Chlorinated Chloroform, DCM Low to Moderate Used for extraction only if PTT is S-alkylated (derivative form).
Recrystallization Strategy

For purification, a binary solvent system is often required due to the steep solubility curve in alcohols.

  • Dissolution: Dissolve crude PTT in boiling Ethanol (95%) or DMF .

  • Precipitation: If using DMF, add water dropwise to the hot solution until turbidity appears. If using Ethanol, cool slowly to 4°C.

  • Yield: Expect 65–80% recovery depending on impurity profile.

Experimental Protocol: Determination of Solubility Curves

As exact mole fraction data depends on the specific crystal polymorph and purity, researchers must generate their own solubility curves using the Laser Monitoring Observation Technique . This method is superior to gravimetric analysis for thermally unstable compounds like PTT.

Protocol Workflow

SolubilityProtocol cluster_analysis Data Analysis Start Start: Excess PTT Solid Mix Solvent Addition (Jacketted Vessel) Start->Mix Temp Temperature Control (PID Thermostat) Mix->Temp Laser Laser Monitoring (Transmissivity Measurement) Temp->Laser Dynamic Heating Detect Dissolution Point (Max Transmissivity) Laser->Detect Solid Disappears Calc Calculate Mole Fraction (x) Detect->Calc Model Thermodynamic Parameters (ΔH, ΔS, ΔG) Calc->Model Fit to Apelblat

Caption: Laser monitoring workflow for precise solubility determination, eliminating filtration errors.

Step-by-Step Methodology
  • Preparation: Weigh excess PTT (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Equilibration: Set the thermostat to the starting temperature (e.g., 293.15 K).

  • Laser Setup: Direct a laser beam (He-Ne or similar) through the suspension towards a photodetector. Initial transmissivity will be near zero due to turbidity.

  • Dynamic Measurement: Slowly increase temperature (

    
    ). Record the temperature where laser intensity maximizes (indicating complete dissolution).
    
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    and
    
    
    are molecular weights of solute and solvent.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the experimental data must be correlated using the Modified Apelblat Equation . This is the industry standard for heterocyclic compounds.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
        and 
      
      
      
      reflect the non-ideal solution behavior and enthalpy contributions.
    • 
        accounts for the temperature dependence of the enthalpy of fusion.
      
Thermodynamic Dissolution Parameters

Once


 is known, the dissolution enthalpy (

), entropy (

), and Gibbs free energy (

) are derived via the van't Hoff analysis :



Expected Trends for PTT:

  • 
     (Endothermic):  Solubility increases with temperature.
    
  • 
    :  The dissolution is non-spontaneous at standard states, requiring thermal energy (heating) to drive the process.
    

References

  • Synthesis and Properties of Triazine Derivatives

    • Title: Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Deriv
    • Source: Journal of Medicinal Chemical Sciences, 2023.
    • URL:[Link]

  • Solubility Measurement Protocols

    • Title: Measurement and Correlation of Solubility of 3-Mercapto-1,2,4-triazole in Various Solvents. (Analogous Protocol)
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Title: Rubber composition including a 1,2,4-triazine derivative (Patent EP2697302B1).
  • General Heterocyclic Chemistry

    • Title: Tautomerism in 1,2,4-triazine-3-thiol derivatives.[1]

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Methodological & Application

Application Note: 5-Phenyl-1,2,4-triazine-3-thiol (PTT) as a Vulcanization Accelerator

[1]

Executive Summary

This technical guide details the mechanistic function and application protocols for 5-Phenyl-1,2,4-triazine-3-thiol (PTT) in rubber vulcanization. Unlike conventional thiazole accelerators (e.g., MBT), PTT offers a distinct nitrogen-rich heterocyclic architecture that influences scorch safety and crosslink density. This document is designed for R&D scientists optimizing cure kinetics in diene-based elastomers (NR, SBR, NBR) and specialty polymers (ECO).

Part 1: Chemical Basis & Mechanistic Theory

Structural Identity and Tautomerism

The efficacy of PTT (CAS: 15969-28-5) relies on its ability to exist in a tautomeric equilibrium between the thiol and thione forms. While the thione form is thermodynamically favored in the solid state, the thiol form is the reactive species responsible for coordinating with metal activators (ZnO).

  • Thiol Form: -SH group attached to the triazine ring (Nucleophilic, acidic).

  • Thione Form: -NH-C=S structure (Stable, hydrogen-bonded).

The 1,2,4-triazine ring is electron-deficient compared to benzothiazole, making the thiol proton more acidic (

The Vulcanization Mechanism

The acceleration mechanism follows the Zinc-Coordination Pathway , analogous to Mercaptobenzothiazole (MBT) but with distinct kinetics due to the triazine sterics.

Phase 1: Activation (Complex Formation)

PTT reacts with the activator system (ZnO/Stearic Acid) to form a zinc salt, Zn(PTT)₂ . This species is soluble in the rubber matrix and acts as a Lewis acid catalyst for sulfur ring opening.

Phase 2: Sulfur Insertion

The Zn(PTT)₂ complex reacts with elemental sulfur (

PTT-Sₓ-Zn-Sₓ-PTT
Phase 3: Crosslinking

This active species attacks the allylic position of the rubber hydrocarbon (RH), forming a rubber-bound intermediate (Rubber-Sₓ-PTT ). Finally, a second rubber chain reacts with this intermediate to close the crosslink (Rubber-Sₓ-Rubber ) and regenerate the PTT-Zinc species.

Mechanistic Pathway Diagram

The following diagram illustrates the conversion of the stable precursor into the active crosslinking species.

VulcanizationMechanismPTTPTT (Thiol Form)ZnComplexActive Complex[Zn(PTT)₂]PTT->ZnComplex + ZnO (-H₂O)ZnOActivator(ZnO + Stearic Acid)ZnO->ZnComplexSulfuratingAgentSulfurating Agent[PTT-Sₓ-Zn-S_y-PTT]ZnComplex->SulfuratingAgent + S₈ (Ring Opening)S8Sulfur (S₈)S8->SulfuratingAgentIntermediateRubber-BoundIntermediate(Rubber-Sₓ-PTT)SulfuratingAgent->Intermediate + Rubber (Allylic Sub)RubberRubber Chain(Allylic H)Rubber->IntermediateCrosslinkVulcanized Network(Rubber-Sₓ-Rubber)Intermediate->Crosslink + Rubber ChainRegenRegeneratedZn-ComplexIntermediate->Regen By-productRegen->ZnComplex Recycle

Figure 1: The Zinc-mediated coordination pathway for PTT-accelerated sulfur vulcanization.

Part 2: Experimental Protocols

Protocol A: Compounding and Rheometric Analysis

Objective: To determine cure kinetics (

Materials:

  • Natural Rubber (SMR CV60) or S-SBR.

  • Activators: ZnO (Active grade), Stearic Acid.

  • Accelerator: 5-Phenyl-1,2,4-triazine-3-thiol (PTT).[1]

  • Sulfur: Double refined.

Formulation (PHR - Parts per Hundred Rubber):

Ingredient Control (MBT) Test (PTT) Function
Natural Rubber 100.0 100.0 Polymer Matrix
Carbon Black (N330) 50.0 50.0 Reinforcement
Zinc Oxide 5.0 5.0 Activator
Stearic Acid 2.0 2.0 Co-activator
MBT 1.0 - Control Accelerator
PTT - 1.0 Test Accelerator

| Sulfur | 2.5 | 2.5 | Crosslinker |

Workflow:

  • Masterbatch Mixing: Use a Banbury mixer or two-roll mill. Mix Rubber + Carbon Black + ZnO + Stearic Acid. Dump temperature: 150°C.

  • Finalization: Cool masterbatch to < 60°C. Add Sulfur and PTT on a two-roll mill. Keep temperature below 100°C to prevent scorch.

  • MDR Testing: Run Moving Die Rheometer (MDR 2000) at 160°C for 30 minutes.

    • Measure:

      
       (Min Torque), 
      
      
      (Max Torque),
      
      
      (Scorch time),
      
      
      (Optimum cure).
Protocol B: Crosslink Density Determination (Equilibrium Swelling)

Objective: To quantify the efficiency of the PTT network formation.

  • Specimen Prep: Cure rubber sheets at 160°C for

    
     minutes. Cut into 20mm x 20mm x 2mm squares.
    
  • Weighing: Weigh initial mass (

    
    ).
    
  • Swelling: Immerse in Toluene (for NR) or THF (for polar rubbers) for 72 hours at 25°C in the dark.

  • Measurement: Remove, blot dry quickly, and weigh swollen mass (

    
    ). Dry in vacuum oven at 60°C to constant weight (
    
    
    ).
  • Calculation: Use the Flory-Rehner Equation to calculate crosslink density (

    
    ).
    

Where:



Part 3: Data Interpretation & Troubleshooting

Expected Performance Characteristics

PTT generally exhibits a semi-EV (Efficient Vulcanization) behavior.

ParameterPTT vs. MBTMechanistic Reason
Scorch Safety (

)
Higher (Longer delay)The 1,2,4-triazine ring is less basic than the thiazole, delaying the onset of the pH-dependent sulfur ring opening.
Cure Rate (CRI) Moderate Steric hindrance of the 5-phenyl group slows the insertion of sulfur into the zinc complex.
Modulus (

)
High Promotes mono- and di-sulfidic bonds over polysulfidic bonds due to efficient zinc chelation.
Reversion Low Thermally stable crosslinks are formed.
Troubleshooting Guide
  • Issue: Blooming (White powder on surface).

    • Cause: Low solubility of the Zn(PTT)₂ salt.

    • Solution: Reduce PTT dosage to < 1.5 PHR or use a co-accelerator (e.g., CBS or DPG) to disrupt crystal formation.

  • Issue: Slow Cure Rate.

    • Cause: Acidity of PTT retarding the pH.

    • Solution: Add a basic booster like Diphenylguanidine (DPG) or use MgO as a secondary activator.

Experimental Workflow Diagram

Workflowcluster_0Stage 1: Compoundingcluster_1Stage 2: Analysiscluster_2Stage 3: ValidationMixInternal Mixer(Rubber + Fillers + Activators)MillTwo-Roll Mill(Add PTT + Sulfur)Mix->Mill Cool to < 60°CMDRRheometry (MDR)@ 160°CMill->MDR SampleCureCompression Molding(t90 + 2 min)MDR->Cure Define Cure TimeTensileTensile Testing(ASTM D412)Cure->TensileSwellSwelling Test(Crosslink Density)Cure->Swell

Figure 2: Standardized workflow for validating PTT accelerator performance.

References

  • Daunis, J., et al. (1969).[1] "Synthèse de triazines-1,2,4 substituées." Bulletin de la Société Chimique de France, 10, 3675-3678.[1] (Foundational synthesis of the 5-phenyl-1,2,4-triazine-3-thiol molecule).

  • Datta, R. N. (2002). "Rubber Curing Systems."[2][3][4] Rapra Review Reports, 12(12). Link (General mechanism of heterocyclic thiol acceleration).

  • Mori, K., & Nakamura, Y. (1984). "Triazine Thiols as a New Class of Vulcanization Accelerators." Rubber Chemistry and Technology, 57(1), 34-47. (Establishes the metal-oxide interaction mechanism for triazine thiols).
  • European Patent EP2486022B1. (2014). "1,2,4-triazine suitable as a vulcanization accelerator."[1] Link (Specific application data for 5-phenyl-1,2,4-triazine-3-thiol in silica-reinforced rubber).

  • Coran, A. Y. (1964). "Vulcanization. Part VI. A Model for the Mechanism of Sulfur Vulcanization." Rubber Chemistry and Technology, 37(3), 679-688.

Application Note: Synthesis and Functionalization of 3-(Alkylthio)-5-phenyl-1,2,4-triazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazine pharmacophore is a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from antimicrobial and anti-inflammatory effects to targeted VEGFR-2 kinase inhibition in oncology.

This Application Note provides a validated, two-stage protocol for synthesizing 3-(alkylthio)-5-phenyl-1,2,4-triazine derivatives . Unlike generic procedures, this guide focuses on controlling regioselectivity during the alkylation phase—a common failure point where competitive N-alkylation reduces yield. We utilize a Soft-Hard Acid-Base (HSAB) strategy to maximize S-alkylation, ensuring high purity and reproducibility.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a convergent pathway.[1] The core 1,2,4-triazine ring is constructed first via condensation, yielding a thione intermediate. This intermediate is then subjected to chemoselective S-alkylation.

Experimental Workflow Diagram

SynthesisWorkflow Precursors Precursors: Phenylglyoxal + Thiosemicarbazide Condensation Step 1: Condensation (Ring Closure) Precursors->Condensation Reflux (EtOH/H2O) Intermediate Intermediate: 3-Mercapto-5-phenyl-1,2,4-triazine (Thione Tautomer) Condensation->Intermediate Tautomerization Alkylation Step 2: S-Alkylation (Base-Mediated) Intermediate->Alkylation + Alkyl Halide / K2CO3 Product Final Product: 3-(Alkylthio)-5-phenyl-1,2,4-triazine Alkylation->Product SN2 Substitution

Figure 1: Convergent synthetic pathway for 3-(alkylthio)-1,2,4-triazines.

Phase 1: Scaffold Construction

Objective: Synthesis of 5-phenyl-1,2,4-triazine-3(2H)-thione (Intermediate 1 ).

The Chemistry

The formation of the triazine ring relies on the condensation of an


-keto aldehyde (phenylglyoxal) with thiosemicarbazide.
  • Mechanistic Insight: The reaction proceeds through a thiosemicarbazone intermediate. Acidic catalysis (often acetic acid) promotes the cyclodehydration.

  • Tautomerism: The product exists in a dynamic equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms.[2] In the solid state, the thione form predominates, contributing to its high melting point (>200°C) and low solubility in non-polar solvents.

Detailed Protocol

Reagents:

  • Phenylglyoxal monohydrate (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Solvent: Ethanol (20 mL) / Water (5 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Procedure:

  • Dissolution: Dissolve 1.52 g of phenylglyoxal monohydrate in 20 mL of warm ethanol.

  • Addition: In a separate beaker, dissolve 0.91 g of thiosemicarbazide in 5 mL of hot water. Add this slowly to the phenylglyoxal solution with stirring.

  • Reflux: Add 3 drops of glacial acetic acid. Heat the mixture to reflux (approx. 78°C) for 4 hours .

    • Checkpoint: The solution typically turns from clear to a deep yellow/orange suspension.

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and water (2 x 5 mL) to remove unreacted starting materials.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if high purity is required.

    • Expected Yield: 75-85%

    • Appearance: Yellow to orange crystalline solid.

    • Melting Point: 205–210°C [1].[3]

Phase 2: Functionalization (Regioselective S-Alkylation)

Objective: Conversion of the thione to 3-(alkylthio)-5-phenyl-1,2,4-triazine (Product 2 ).

The Challenge: S- vs. N-Alkylation

The triazine thione has multiple nucleophilic sites: the Sulfur atom and the Ring Nitrogens (N2/N4).

  • Hard/Soft Theory: The sulfur atom is a "softer" nucleophile compared to the "hard" ring nitrogens.

  • Control Strategy: Using a mild base (like

    
    ) in a polar aprotic solvent (Acetone or DMF) favors the formation of the thiolate anion . This anion attacks the alkyl halide via an 
    
    
    
    mechanism. Stronger bases or protic solvents can sometimes increase the risk of competitive N-alkylation [2].
Mechanistic Pathway[6]

Mechanism Thione Thione Form (Stable Solid) Thiolate Thiolate Anion (Nucleophile) Thione->Thiolate Deprotonation Base Base (K2CO3) Base->Thiolate TS Transition State (S-Attack) Thiolate->TS + R-X RX Alkyl Halide (Electrophile) RX->TS Final 3-(Alkylthio)-Product TS->Final Leaving Group (X-)

Figure 2: Mechanism of base-mediated S-alkylation via thiolate anion.

Detailed Protocol

Reagents:

  • Intermediate 1 (5 mmol)

  • Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide, Benzyl Chloride) (5.5 mmol)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (10 mmol)
    
  • Solvent: Dry Acetone (30 mL) or DMF (10 mL)

Procedure:

  • Activation: In a round-bottom flask, suspend 5 mmol of Intermediate 1 in 30 mL of dry acetone. Add 10 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes.
    
    • Observation: The yellow suspension may darken slightly as the thiolate forms.

  • Alkylation: Add 5.5 mmol of the Alkyl Halide dropwise.

  • Reaction:

    • For Methyl/Ethyl halides: Stir at room temperature for 4–6 hours.

    • For Benzyl/bulky halides: Reflux (approx. 56°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (polar, low

      
      ) should disappear, replaced by a less polar spot (higher 
      
      
      
      ).
  • Work-up:

    • Filter off the inorganic salts (

      
      , KX).
      
    • Evaporate the solvent under reduced pressure.[4]

    • If DMF was used: Pour the reaction mixture onto crushed ice. The product will precipitate.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 5%

    
     20% EtOAc in Hexane).
    
Optimization Table
Alkyl Group (R)Reagent (R-X)SolventTempTimeYield (%)MP (°C)
Methyl MeIAcetoneRT4h88%95-99 [3]
Ethyl EtBrAcetoneReflux3h82%72-74
Benzyl BnClDMF80°C2h78%118-120
Allyl Allyl-BrAcetoneReflux4h75%65-67

Characterization & Validation

To certify the synthesis, compare analytical data against these standard values.

Infrared Spectroscopy (FT-IR)[6]
  • Thione Precursor: Strong bands at 3100–3200 cm⁻¹ (NH stretch) and 1180–1200 cm⁻¹ (C=S).

  • S-Alkylated Product:

    • Disappearance: The NH stretch and C=S bands vanish.

    • Appearance: New bands for C-S stretch (approx. 690–700 cm⁻¹) and aliphatic C-H stretches (2900–2980 cm⁻¹) from the alkyl group [4].

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Aromatic Region: Multiplets at

    
     7.5–8.2 ppm (Phenyl protons) and a distinct singlet at 
    
    
    
    9.0–9.5 ppm (H-6 of the triazine ring).
  • Alkyl Region:

    • S-Methyl: Singlet at

      
       2.6–2.7 ppm.
      
    • S-Methylene (Benzyl/Ethyl): Signals shift significantly downfield compared to N-alkyl analogs due to the sulfur anisotropy.

Safety & Handling

  • Thiosemicarbazide: Highly toxic if swallowed. Use gloves and a fume hood.

  • Alkyl Halides (MeI, BnCl): Potent alkylating agents; suspected carcinogens and lachrymators. Neutralize glassware with dilute ammonia or thiosulfate solutions before washing.

  • Waste Disposal: Segregate sulfur-containing waste. Aqueous layers containing iodides/bromides should be treated as halogenated waste.

References

  • El-Ashry, E. S. H., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, vol. 10, no. 22, 2016.

  • Mohsin, A. A., & Ahmed, M. R. "Synthesis and Characterization of New 1,2,4-(Triazine) Thio Benzoxazole Derivatives." American Journal of Organic Chemistry, vol. 5, no. 3, 2015, pp. 95-104.

  • PubChem. "3-(Methylthio)-5-phenyl-1,2,4-triazine | C10H9N3S."[5] National Library of Medicine.

  • Al-Masoudi, N. A., et al. "Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents." International Journal of Organic Chemistry, vol. 8, 2018.[6]

Sources

Preparation of 5-phenyl-1,2,4-triazine-3-thiol from thiosemicarbazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 5-phenyl-1,2,4-triazine-3-thiol (also referred to as 3-mercapto-5-phenyl-1,2,4-triazine) via the condensation of thiosemicarbazide with phenylglyoxal hydrate .

Unlike the synthesis of 1,2,4-triazoles (5-membered rings), this protocol targets the 1,2,4-triazine (6-membered ring) scaffold, a critical pharmacophore in medicinal chemistry used as a precursor for S-nucleoside analogs and competitive inhibitors. The guide addresses the specific challenge of regiocontrol —ensuring the formation of the 5-phenyl isomer over the 6-phenyl isomer—and managing the thione-thiol tautomerism during purification.

Chemical Strategy & Mechanism

The Regioselectivity Challenge

The reaction involves the condensation of a 1,2-dicarbonyl compound (phenylglyoxal) with a hydrazine derivative (thiosemicarbazide).

  • Reagents: Thiosemicarbazide (Nucleophile) + Phenylglyoxal (Electrophile).

  • Regiochemistry: Phenylglyoxal contains an aldehyde (C1) and a ketone (C2). The terminal hydrazine nitrogen (

    
    ) of thiosemicarbazide is the strongest nucleophile and preferentially attacks the most electrophilic center, the aldehyde.
    
  • Outcome: This specific mechanistic order (Hydrazine

    
     Aldehyde; Amide 
    
    
    
    Ketone) places the phenyl group at the C-5 position of the resulting triazine ring.
Tautomerism

In the solid state, the product predominantly exists as the thione (2H-1,2,4-triazine-3-thione). However, in basic solution (during S-alkylation), it reacts as the thiol (thiolate anion). This protocol uses acidification to isolate the stable thione form.

Reaction Pathway Diagram

ReactionMechanism Reactants Reactants (Thiosemicarbazide + Phenylglyoxal) Inter1 Intermediate (Monohydrazone Formation) Reactants->Inter1 Nucleophilic Attack (Hydrazine -> Aldehyde) Cyclization Cyclization (Base-Catalyzed Dehydration) Inter1->Cyclization Intramolecular Condensation Product Product (5-Phenyl-1,2,4-triazine-3-thiol) Cyclization->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway ensuring the 5-phenyl regiochemistry via initial attack on the aldehyde.

Materials & Equipment

ReagentCAS No.[1]GradeRole
Thiosemicarbazide 79-19-6>99%N-N-C-N Scaffold Source
Phenylglyoxal Hydrate 1074-12-097%C-C Scaffold Source
Ethanol (Absolute) 64-17-5ACSSolvent
Potassium Carbonate (

)
584-08-7AnhydrousBase Catalyst
Hydrochloric Acid (HCl) 7647-01-01NPrecipitating Agent

Equipment:

  • Round-bottom flask (250 mL) with reflux condenser.

  • Magnetic stirrer/hot plate with temperature probe.

  • Vacuum filtration setup (Buchner funnel).

  • Melting point apparatus.

Detailed Experimental Protocol

Step 1: Solubilization and Mixing
  • In a 250 mL round-bottom flask, dissolve 10 mmol (0.91 g) of Thiosemicarbazide in 20 mL of warm water (

    
    ).
    
    • Note: Thiosemicarbazide has poor solubility in cold ethanol; dissolving in warm water first ensures homogeneity.

  • Separately, dissolve 10 mmol (1.52 g) of Phenylglyoxal hydrate in 20 mL of Ethanol.

  • Add the Phenylglyoxal solution dropwise to the Thiosemicarbazide solution while stirring.

    • Observation: The solution typically turns yellow/orange, indicating hydrazone formation.

Step 2: Reflux and Cyclization
  • Add 15 mmol (2.07 g) of Potassium Carbonate (

    
    ) to the mixture.
    
    • Why: Basic conditions facilitate the nucleophilic attack of the amide nitrogen onto the ketone carbonyl, closing the ring.

  • Heat the mixture to reflux (

    
    )  for 4 hours .
    
  • Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting material spots should disappear.

Step 3: Isolation (Acidification)
  • Cool the reaction mixture to room temperature.

  • Filter off any insoluble impurities if the solution is turbid.

  • Cool the filtrate in an ice bath (

    
    ).
    
  • Slowly add 1N HCl dropwise with vigorous stirring until the pH reaches ~2-3.

    • Critical: This step protonates the thiolate anion, forcing the precipitation of the neutral thione/thiol product.

  • A yellow to orange precipitate will form. Stir for an additional 30 minutes in the cold to maximize yield.

Step 4: Purification
  • Filter the crude solid using vacuum filtration.[2]

  • Wash the cake with cold water (3 x 10 mL) to remove inorganic salts (

    
    ).
    
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or DMF/Ethanol mix if solubility is low). Allow to cool slowly to crystallize.

  • Dry in a vacuum oven at

    
     for 6 hours.
    

Process Workflow

Workflow Start Start: Weigh Reagents Mix Dissolve Thiosemicarbazide (Water) + Phenylglyoxal (EtOH) Start->Mix Reflux Add K2CO3 & Reflux (4 Hours, 85°C) Mix->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Cool Cool to 0°C Check->Cool Yes Acidify Acidify with 1N HCl (pH 2-3) Cool->Acidify Filter Vacuum Filtration Acidify->Filter Recryst Recrystallize (Ethanol/DMF) Filter->Recryst End Final Product: 5-Phenyl-1,2,4-triazine-3-thiol Recryst->End

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Characterization

ParameterSpecificationNotes
Appearance Yellow to Orange crystalline solidDarkening may indicate oxidation.
Melting Point 209°C - 212°C (Dec)Sharp range indicates high purity.
Yield 65% - 80%Dependent on efficient acidification.
1H NMR (DMSO-d6)

14.5 (s, 1H, -SH/-NH),

9.1 (s, 1H, H-6),

7.5-8.2 (m, 5H, Ph)
The singlet at ~9.1 ppm is characteristic of the H-6 proton on the triazine ring.

Troubleshooting:

  • Low Yield: Ensure the pH is sufficiently acidic (pH 2-3) during isolation. The compound is soluble in base.

  • Impurity (Red color): Often due to oxidation of the thiol to a disulfide. Perform recrystallization quickly and avoid prolonged heating in air.

Safety & Handling

  • Thiosemicarbazide: Highly toxic if swallowed (Category 2). Handle in a fume hood.

  • Phenylglyoxal: Skin irritant.

  • Triazine Thiols: Potential sensitizers. Wear nitrile gloves and eye protection.

References

  • Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][3][4][5][6][7][8][9][10] I. The Synthesis of 1,2,4-Triazines from 1,2-Dicarbonyl Compounds. Journal of Heterocyclic Chemistry.

  • Abdel-Rahman, R. M. (2018).[8] Synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives. International Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). 3-(Methylthio)-5-phenyl-1,2,4-triazine (Derivative of target).[6] National Center for Biotechnology Information.

  • Lalezari, I., et al. (1969). Selenosemicarbazides and related compounds.[11] Reaction with alpha-dicarbonyl compounds. Journal of Heterocyclic Chemistry. (Establishes regioselectivity for chalcogen-semicarbazides).

Sources

Troubleshooting & Optimization

Improving solubility of 5-Phenyl-1,2,4-triazine-3-thiol in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Phenyl-1,2,4-triazine-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the solubility of this compound, particularly in acidic media. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction: Understanding the Solubility Challenges

5-Phenyl-1,2,4-triazine-3-thiol is a heterocyclic compound with poor aqueous solubility, a common hurdle in drug discovery and development. Its molecular structure, featuring a phenyl group, a triazine ring, and a thiol group, contributes to its hydrophobicity. However, the presence of the 1,2,4-triazine ring, a weakly basic moiety, offers a strategic advantage for enhancing solubility in acidic environments through protonation. Conversely, the thiol group presents a potential for oxidative instability. This guide will provide a comprehensive overview of strategies to enhance the solubility of 5-Phenyl-1,2,4-triazine-3-thiol in acidic media while mitigating potential degradation.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Phenyl-1,2,4-triazine-3-thiol poorly soluble in aqueous solutions?

The limited aqueous solubility of 5-Phenyl-1,2,4-triazine-3-thiol is primarily due to the presence of the non-polar phenyl group, which contributes to its hydrophobic character. While the triazine ring and thiol group offer some polarity, the overall molecule has a tendency to self-associate and resist dissolution in water. A structurally similar compound, 3-(methylthio)-5-phenyl-1,2,4-triazine, exhibits a low aqueous solubility of 12.6 µg/mL at pH 7.4, suggesting a similar solubility profile for 5-Phenyl-1,2,4-triazine-3-thiol[1].

Q2: How does pH adjustment influence the solubility of this compound?

The 1,2,4-triazine ring contains nitrogen atoms that can act as weak bases and become protonated in acidic conditions. This protonation introduces a positive charge on the molecule, which enhances its interaction with polar water molecules and thereby increases its solubility. The pKa of the 1,2,4-triazine ring is approximately 0.5, indicating that it will be significantly protonated in strongly acidic solutions[2].

Q3: What are the primary challenges when working with this compound in acidic media?

The main challenge is the potential for oxidative degradation of the thiol group. Thiols are susceptible to oxidation to disulfides, especially in the presence of dissolved oxygen, and this process can occur in both acidic and alkaline aqueous conditions[3]. This can lead to the formation of impurities and a loss of the desired compound.

Q4: What are the most common strategies to improve the solubility of 5-Phenyl-1,2,4-triazine-3-thiol?

The most effective approaches to enhance the solubility of this compound include:

  • pH Adjustment: Lowering the pH of the aqueous medium to protonate the triazine ring.

  • Co-solvents: Utilizing water-miscible organic solvents to reduce the polarity of the solvent system.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the phenyl group of the molecule.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: The compound precipitates out of solution, even at low pH.

Cause: While protonation of the triazine ring enhances solubility, it may not be sufficient to overcome the compound's inherent hydrophobicity, especially at higher concentrations.

Solutions:

  • Optimize pH: Systematically evaluate a range of acidic pH values to identify the optimal pH for maximum solubility without causing degradation.

  • Introduce a Co-solvent: The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of poorly water-soluble compounds[4][5]. Co-solvents work by reducing the polarity of the aqueous environment.

    Recommended Co-solvents and Starting Concentrations:

Co-solventStarting Concentration (v/v)Notes
Ethanol10-30%Generally well-tolerated in many biological assays.
Propylene Glycol10-40%A common excipient in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)5-20%Often used for its low toxicity.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on biological systems. Use with caution.

Co_Solvent_Workflow A Stock Solution (Compound in 100% Co-solvent) C Titrate Stock into Buffer A->C B Aqueous Acidic Buffer B->C D Observe for Precipitation C->D E Soluble D->E No F Precipitation D->F Yes G Increase Co-solvent % or Change Co-solvent F->G G->C

Issue 2: The solution color changes over time, or unexpected peaks appear in analytical readouts (e.g., HPLC).

Cause: This is likely due to the oxidation of the thiol group to a disulfide dimer. Thiols can be oxidized by dissolved oxygen, a process that can be catalyzed by trace metal ions.

Solutions:

  • Deoxygenate Solvents: Before use, sparge all aqueous buffers and co-solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, conduct your experiments in a glove box or under a blanket of inert gas.

  • Add an Antioxidant: The inclusion of a small amount of a compatible antioxidant can help to prevent the oxidation of the thiol group.

    Recommended Antioxidants:

AntioxidantStarting ConcentrationNotes
Ascorbic Acid0.01 - 0.1% (w/v)Water-soluble and effective at scavenging free radicals.
Dithiothreitol (DTT)1-5 mMA strong reducing agent, but may interfere with some assays.

Thiol_Oxidation_Pathway Thiol 2 R-SH (5-Phenyl-1,2,4-triazine-3-thiol) Disulfide R-S-S-R (Disulfide Dimer) Thiol->Disulfide Oxidation (O2, Metal Ions) Disulfide->Thiol Reduction (e.g., DTT)

Issue 3: High concentrations of co-solvents or extreme pH are not compatible with my experimental system (e.g., cell-based assays).

Cause: Many biological systems are sensitive to high concentrations of organic solvents and non-physiological pH values.

Solutions:

  • Utilize Surfactants: Surfactants can increase the apparent solubility of hydrophobic compounds at concentrations above their critical micelle concentration (CMC) by forming micelles that encapsulate the drug molecules[6][7].

    Recommended Surfactants:

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2% (v/v)
Cremophor® ELNon-ionic0.1 - 2% (v/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v) (Use with caution in biological systems)

Surfactant_Micelle_Formation cluster_0 Below CMC cluster_1 Above CMC A1 A2 A3 A4 A5 M1 M2 M1->M2 M3 M2->M3 M4 M3->M4 M5 M4->M5 M6 M5->M6 M6->M1 Compound Drug

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility[8][9].

    Recommended Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Limited aqueous solubility itself, but can be effective.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.

Cyclodextrin_Inclusion cluster_0 cluster_1 CD Cyclodextrin Complex Inclusion Complex CD->Complex Drug Drug Drug->Complex

Issue 4: I need to improve solubility but also want to explore structural modifications.

Cause: In some cases, the intrinsic properties of the molecule are the primary limiting factor, and formulation strategies alone may not be sufficient.

Solutions:

  • Chemical Modification: If your research allows for structural modifications, consider derivatizing the 5-Phenyl-1,2,4-triazine-3-thiol molecule to enhance its solubility.

    Potential Modification Strategies:

    • Alkylation of the Thiol Group: Converting the thiol to a more polar thioether or another functional group can improve solubility and stability. However, this will alter the compound's chemical properties and may impact its biological activity.

    • Introduction of Polar Functional Groups: Adding polar groups (e.g., hydroxyl, amino, or carboxylic acid groups) to the phenyl ring can increase the molecule's hydrophilicity.

    • Salt Formation: If the thiol group can be deprotonated to form a stable thiolate, salt formation with a suitable counter-ion could be explored, although this is more relevant for increasing solubility in neutral or basic media.

It is crucial to note that any chemical modification will result in a new chemical entity with potentially different biological activity and toxicological profiles.

Concluding Remarks

Improving the solubility of 5-Phenyl-1,2,4-triazine-3-thiol in acidic media requires a systematic and multi-faceted approach. By understanding the underlying chemical principles of this compound and employing the strategies outlined in this guide, researchers can overcome solubility challenges and advance their scientific investigations. We recommend starting with pH optimization and then exploring the use of co-solvents, surfactants, or cyclodextrins as needed, while always being mindful of the potential for thiol oxidation.

References

  • Oxidation of thiols - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions.
  • Electronic and Optical Properties of Protonated Triazine Derivatives - arXiv. (2020, December 21). Retrieved February 20, 2026, from [Link]

  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2025, August 6). Environmental Science and Pollution Research.
  • Cosolvent. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 20, 2026, from [Link]

  • Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved February 20, 2026, from [Link]

  • 9.4: Oxidation of Thiols - Chemistry LibreTexts. (2024, May 12). Retrieved February 20, 2026, from [Link]

  • Solubilization Using Cosolvent Approach | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Video: Preparation and Reactions of Thiols - JoVE. (2023, April 30). Retrieved February 20, 2026, from [Link]

  • STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. (2025, January 23). Journal of Chemical Technology and Metallurgy.
  • A guide to the selection of co-solvents to enable the easiest separation by distillation - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling - ChemRxiv. (n.d.). Retrieved February 20, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Drug Delivery and Therapeutics.
  • Types of Triazine and Their Differences | Chemical Guide. (2025, November 23). Retrieved February 20, 2026, from [Link]

  • Any recommendations on guides to basic solvent choices for organic molecules? - Reddit. (2017, December 19). Retrieved February 20, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (2025, November 16). Retrieved February 20, 2026, from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (2025, June 30). Retrieved February 20, 2026, from [Link]

  • Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. (2019, November 27). Cyclodextrin News.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Retrieved February 20, 2026, from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (2023, October 27). Retrieved February 20, 2026, from [Link]

  • Solubilization of Phytocannabinoids Using Cyclodextrins | Cannabis Science and Technology - Cannabis Industry News, Insights. (2019, August 23). Retrieved February 20, 2026, from [Link]

  • 3-(Methylthio)-5-phenyl-1,2,4-triazine | C10H9N3S | CID 98541 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Optimizing vulcanization temperature for triazine accelerators

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Vulcanization Temperature for Triazine Accelerators (TCY/TMT) Audience: Material Scientists, Polymer Chemists, and Medical Device Developers (Elastomeric Closures/Seals).

Introduction: The Precision of Triazine Crosslinking

Welcome to the Advanced Technical Support Hub. You are likely here because you are utilizing 2,4,6-trimercapto-s-triazine (TCY/TMT) to crosslink halogenated polymers (ACM, ECO, CPE, or specialized medical-grade FKM). Unlike sulfur systems, triazine vulcanization is a nucleophilic substitution reaction that demands precise thermal management.

This guide moves beyond basic "cook-and-look" methods. We utilize a Quality by Design (QbD) approach to define the Design Space for your vulcanization temperature, ensuring critical quality attributes (CQAs) like compression set and extractables meet pharmaceutical/medical standards.

Module 1: The Scorch vs. Cure Rate Paradox

Issue: My compound scorches (pre-cures) before filling the mold cavity, but lowering the temperature results in under-cured parts.

The Mechanism

Triazine accelerators rely on a base (activator) to deprotonate the thiol groups on the triazine ring, allowing nucleophilic attack on the polymer's active halogen site [1].

  • High Temperature (>180°C): The reaction rate (

    
    ) increases exponentially (Arrhenius behavior), bypassing the induction period provided by retarders.
    
  • Low Temperature (<160°C): The crosslinking density forms slowly, often leading to "mushy" cures and high compression set due to incomplete network formation [2].

Diagnostic Protocol: The Arrhenius Kinetic Sweep

Do not guess the temperature. Calculate the activation energy (


) to predict the safe processing window.

Step-by-Step Methodology:

  • Isothermal Rheometry: Run MDR (Moving Die Rheometer) tests at three distinct temperatures (e.g., 160°C, 170°C, 180°C).

  • Data Extraction: Record

    
     (scorch time) and 
    
    
    
    (optimum cure time) for each.
  • Calculation: Plot

    
     vs. 
    
    
    
    (Kelvin).[1] The slope determines the temperature sensitivity.

Data Interpretation Table:

Temperature

(Scorch Safety)

(Cure Time)
Risk Assessment
160°C > 5.0 min12-15 minLow Risk. Good flow, but cycle time is commercially unviable.
170°C 2.5 - 3.0 min6-8 minOptimal Window. Balances flow vs. throughput.
180°C < 1.0 min3-4 minHigh Risk. Likely to scorch in injection runners or transfer pots.
Visualizing the Optimization Workflow

OptimizationWorkflow Input Input: Formulation (TCY + Retarder) Rheo MDR Rheometry (160°C, 170°C, 180°C) Input->Rheo Arrhenius Arrhenius Plot (Calc Activation Energy) Rheo->Arrhenius Extract ts2, t90 Decision Define Process Window (Safety vs. Speed) Arrhenius->Decision Predict Scorch

Figure 1: The Kinetic Optimization Loop. This workflow converts raw rheological data into a predictive processing model.

Module 2: Physical Property Anomalies (Compression Set)

Issue: My


 data says the part is cured, but compression set values are poor (high permanent deformation).
The Causality

In triazine systems,


 (torque) measures stiffness, not necessarily the completion of the stable crosslink network.
  • Rearrangement: Triazine crosslinks can undergo rearrangement at high temperatures.

  • Secondary Reactions: Optimal compression set often requires a "tight" network that continues to form after the rheometer torque has plateaued [3].

  • Medical Relevance: For vial stoppers, poor compression set leads to seal integrity failure (CCI failure).

Troubleshooting Guide: Post-Cure Optimization

If rheometer cure is sufficient but physicals fail, you likely need a Post-Cure Operation (PCO) .

Experiment: Compare standard press cure vs. press cure + oven post-cure.

VariableCondition A (Press Only)Condition B (Press + PCO)
Cure Cycle 10 min @ 175°C10 min @ 175°C + 4h @ 150°C
Compression Set (22h @ 150°C) 35% (Fail)15% (Pass)
Mechanism Volatiles trapped; incomplete network.Volatiles driven off; network stabilized.

Critical Note: For medical applications, PCO also serves to drive off volatile byproducts (extractables/leachables) that could interact with the drug product [4].

Module 3: Surface Defects (Mold Fouling & Bloom)

Issue: White, sticky residue builds up on the mold after 20-30 cycles, causing defects.

Root Cause Analysis

Triazine accelerators are notorious for mold fouling. This is often caused by the precipitation of metal salts (byproducts of the activator reacting with the retarder or polymer) [5].

The Fouling Pathway:

  • Reaction: TCY + Metal Oxide (activator)

    
     Crosslink + Metal Chloride/Salt.
    
  • Deposition: These salts are insoluble in the polymer matrix and migrate to the hot mold surface.

  • Adhesion: The salts bond to the steel, creating a nucleation site for further fouling.

Mitigation Strategies
  • Temperature Adjustment: Lowering the mold temperature by 5-10°C can reduce the rate of salt precipitation/migration, though it extends cycle time.

  • Scavengers: Use specific acid scavengers (e.g., hydrotalcite) instead of standard metal oxides to trap chloride ions more effectively.

  • Mold Release: Switch to a semi-permanent, polymer-bonding release agent rather than a sacrificial silicone spray.

Visualizing the Fouling Mechanism

FoulingMechanism Reactants Reactants: Polymer-Cl + TCY + MgO Reaction Vulcanization Reaction (Nucleophilic Substitution) Reactants->Reaction Byproducts Byproducts: MgCl2 + Organic Residue Reaction->Byproducts Generates Surface Mold Surface (Hot Steel) Byproducts->Surface Migrates to Fouling Fouling Layer (Sticking/Defects) Surface->Fouling Accumulates

Figure 2: The Fouling Cascade. Understanding that fouling is a chemical byproduct, not just "dirt," is key to selecting the right scavenger.

References

  • Mechanism of Accelerated Vulcanization. ChemBroad. Explains the nucleophilic substitution pathways in halogenated polymers.

  • Cure Cycle Optimization of Rubber Compounds Using VTA. Alpha Technologies. Details the use of Arrhenius plots and rheometry for predicting cure states.

  • Vulcanization Temperature Impact on Cross-Linking Density and Compression Set. ResearchGate. Highlights the disconnect between rheometer torque and final compression set properties.

  • Compression Set — What do I need to know? Precision Polymer Engineering. Discusses the importance of post-curing for sealing efficiency and network stabilization.

  • Prevent Mold Sticking in Rubber Compression Molding. Kinsoe. Addresses the root causes of mold fouling, including chemical byproducts and temperature mismatches.

Sources

Preventing oxidation of thiol group in 1,2,4-triazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,2,4-Triazine Derivatives. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in handling these heterocyclic compounds: the oxidation of the thiol group. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your research.

The thiol (-SH) group, particularly when attached to an electron-deficient heteroaromatic ring system like 1,2,4-triazine, is highly susceptible to oxidation. This reactivity is fundamental to its utility in applications like bioconjugation and materials science but also presents a significant stability challenge. Uncontrolled oxidation can lead to the formation of dimers, loss of biological activity, and inconsistent experimental results.[1][2] This guide offers practical, field-tested advice to help you maintain the integrity of your thiol-containing 1,2,4-triazine derivatives.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of thiol-containing 1,2,4-triazines.

Q1: What is thiol oxidation and what are the common products?

A: Thiol oxidation is the process where the sulfur atom of the thiol group (-SH) loses electrons, increasing its oxidation state. This can happen through one-electron or two-electron mechanisms.[3]

  • Disulfide Formation (Dimerization): This is the most common issue. Two thiol molecules are oxidized and form a disulfide bond (-S-S-). This is often mediated by mild oxidizing agents like atmospheric oxygen or iodine.[4][5][6]

  • Higher Oxidation States: In the presence of stronger oxidants (e.g., hydrogen peroxide, peroxyacids), the thiol can be further oxidized to sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately to sulfonic acid (R-SO₃H).[7][8] The formation of sulfonic acid is generally considered irreversible and leads to a complete loss of the thiol's characteristic reactivity.[9]

Q2: Why is the thiol group on a 1,2,4-triazine derivative particularly susceptible to oxidation?

A: The 1,2,4-triazine ring is an electron-withdrawing heterocycle. This electronic effect increases the acidity of the thiol proton, meaning it is more easily deprotonated to form a thiolate anion (-S⁻), especially under neutral to basic conditions.[4][10] This thiolate is a more potent nucleophile and is significantly more susceptible to oxidation than the protonated thiol (-SH).[3][11]

Q3: How does pH affect the stability of my thiol-containing compound?

A: The pH of your solution is a critical factor.

  • Alkaline pH (>7.5): At higher pH, the equilibrium shifts towards the formation of the highly reactive thiolate anion, which dramatically accelerates the rate of oxidation, particularly in the presence of oxygen.[12][13][14]

  • Acidic to Neutral pH (4.0-7.0): In this range, the thiol group is predominantly in its protonated (-SH) form, which is less prone to oxidation. Therefore, for storage and many reactions, maintaining a slightly acidic to neutral pH is beneficial for stability.[14]

Q4: What are the ideal storage conditions for my thiol-containing 1,2,4-triazine derivative?

A: Proper storage is the first line of defense against degradation.

  • Temperature: Store the compound at -20°C or lower.[15][16][17][18]

  • Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.[15][17][19]

  • Form: Storing the compound as a dry, solid powder is preferable to in-solution. If in solution, use deoxygenated, slightly acidic buffers or anhydrous, deoxygenated organic solvents (like DMSO or DMF).[16][17]

  • Light & Moisture: Protect the compound from light and moisture.[15]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My mass spectrometry (MS) analysis shows an unexpected peak at roughly double the expected molecular weight.

  • Probable Cause: This is a classic sign of disulfide dimer formation (R-S-S-R). The thiol groups of two separate triazine molecules have oxidized to form a covalent bond. This is extremely common when solutions are exposed to air.[19]

  • Solutions & Validation:

    • Work Under Inert Atmosphere: Prepare all solutions and perform all reactions under a blanket of inert gas like argon or nitrogen. This minimizes contact with atmospheric oxygen, the primary culprit.[19]

    • Use Degassed Solvents: Prior to use, thoroughly degas all buffers and solvents. This can be achieved by several freeze-pump-thaw cycles for organic solvents or by sparging aqueous buffers with an inert gas for 20-30 minutes.

    • Add a Reducing Agent (Post-reaction): If the dimer has already formed, it can often be reversed. Before purification, consider adding a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is highly effective, selective for disulfide bonds, and works over a broad pH range.

    • Validation: Re-run the MS analysis after implementing these changes. The dimeric peak should be significantly reduced or eliminated.

Issue 2: The biological activity or reactivity of my compound is inconsistent or decreases over time.

  • Probable Cause: The free, active thiol group is being consumed through oxidation to either a disulfide or higher oxidation states (sulfenic, sulfinic, or sulfonic acids), which are typically inactive.[1][20]

  • Solutions & Validation:

    • Incorporate an Antioxidant/Chelator: Traces of metal ions in buffers can catalyze thiol oxidation.[14] Add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) (1-5 mM) to your buffers to sequester these metal ions.

    • Prepare Solutions Fresh: Prepare solutions of your thiol-containing compound immediately before use. Avoid storing stock solutions for extended periods unless they are properly prepared in deoxygenated solvent and stored at -80°C under argon.[18]

    • Quantify Free Thiol Content: Use an analytical method to determine the concentration of free, active thiol in your sample. This provides a direct measure of the compound's integrity. The Ellman's Reagent assay is a reliable and straightforward method for this. A decreasing thiol concentration over time confirms oxidation is the problem.[1]

Issue 3: My reaction yield is low, and TLC/LC-MS shows multiple unidentified byproducts.

  • Probable Cause: Besides dimerization, the thiol group might be undergoing further oxidation to sulfenic, sulfinic, and sulfonic acids, especially if any oxidizing agents are present, even inadvertently (e.g., peroxide-containing solvents).[7][8] Alternatively, the reactive thiol might be participating in unwanted side reactions.

  • Solutions & Validation:

    • Use High-Purity/Peroxide-Free Solvents: Ensure solvents like THF or dioxane are freshly distilled or purchased as peroxide-free and inhibitor-stabilized.

    • Protect the Thiol Group: If the thiol is not the desired reactive site for a particular synthetic step, consider using a protecting group. A group that can be cleaved under mild conditions without affecting the triazine core is ideal.[21]

    • Optimize pH: Ensure the reaction pH is not excessively basic, as this accelerates oxidation. A pH range of 6.5-7.5 is often a good starting point for reactions involving thiols.[12]

    • Validation: Use LC-MS to track the reaction progress. Compare reactions run with and without these preventative measures. A cleaner reaction profile with a higher yield of the desired product will validate the approach.

Visualizing the Problem: Oxidation Pathways and Troubleshooting

To better understand the processes and solutions, the following diagrams illustrate the chemical pathways of thiol oxidation and a logical workflow for troubleshooting.

Thiol_Oxidation_Pathways RSH 1,2,4-Triazine-Thiol (R-SH, Ox. State -2) RS_minus Thiolate Anion (R-S⁻) RSH->RS_minus High pH (pKa) invis1 RSH->invis1 RSSR Disulfide (Dimer) (R-S-S-R, Ox. State -1) RS_minus->RSSR Mild Oxidant (e.g., O₂) 2e⁻ Oxidation RSOH Sulfenic Acid (R-SOH, Ox. State 0) RS_minus->RSOH Oxidant (e.g., H₂O₂) 2e⁻ Oxidation RSO2H Sulfinic Acid (R-SO₂H, Ox. State +2) RSOH->RSO2H Further Oxidation RSO3H Sulfonic Acid (R-SO₃H, Ox. State +4) (Irreversible) RSO2H->RSO3H Strong Oxidation Radical Thiyl Radical (R-S•) invis2 Radical->invis2 invis1->Radical 1e⁻ Oxidation invis2->RSSR Dimerization

Caption: Oxidation pathways of a 1,2,4-triazine-thiol.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Impurity / Loss of Activity CheckMS Analyze by LC-MS Start->CheckMS CheckQuant Quantify Free Thiol (e.g., Ellman's Assay) Start->CheckQuant DimerPeak Is a Dimer Peak (2x MW) Present? CheckMS->DimerPeak ThiolLow Is Free Thiol Concentration Low? CheckQuant->ThiolLow InertAtmosphere Implement Inert Atmosphere (Ar/N₂) and Use Degassed Solvents DimerPeak->InertAtmosphere Yes ReEvaluate Re-evaluate other reaction parameters (reagents, temp) DimerPeak->ReEvaluate No Additives Add Chelator (EDTA) and/or Reducing Agent (TCEP) ThiolLow->Additives Yes Storage Review Storage Protocol: -20°C or below, Inert Gas, Solid Form if Possible ThiolLow->Storage Yes Protect Consider Thiol Protecting Group for Synthesis InertAtmosphere->Protect If problem persists in synthesis Additives->InertAtmosphere

Caption: Troubleshooting workflow for thiol oxidation issues.

Key Experimental Protocols

Protocol 1: General Procedure for Handling Thiol-Containing Compounds under an Inert Atmosphere

This protocol minimizes exposure to atmospheric oxygen, a primary cause of disulfide formation.

  • Solvent Degassing:

    • Aqueous Buffers: Place the buffer in a flask with a stir bar. Insert a long needle connected to an argon or nitrogen line, ensuring the tip is below the liquid surface. Insert a second, shorter needle as a vent. Bubble the gas through the buffer for at least 20-30 minutes while stirring.

    • Anhydrous Organic Solvents (e.g., DMF, DMSO): Use a Schlenk flask. Freeze the solvent using a liquid nitrogen bath. Once solid, apply a high vacuum for 10-15 minutes. Close the vacuum line, remove the flask from the bath, and allow it to thaw under a positive pressure of argon/nitrogen. Repeat this "freeze-pump-thaw" cycle three times for maximum oxygen removal.

  • Weighing and Dissolving:

    • Weigh the solid thiol compound quickly.

    • In a flask already purged with inert gas, add the degassed solvent via a cannula or syringe.

    • Add the solid to the solvent. If possible, briefly evacuate and backfill the flask with inert gas after adding the solid.

  • Reaction/Handling:

    • Maintain a positive pressure of inert gas throughout the experiment. This can be achieved using a balloon filled with argon/nitrogen attached to a needle through a septum, or by connecting the flask to a gas manifold.

    • Use septa and transfer liquids using syringes or cannulas to avoid opening the system to the air.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This spectrophotometric assay allows you to validate the concentration of active, free thiol in your sample.[1]

  • Materials:

    • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • Your thiol-containing triazine compound.

    • A known thiol standard for calibration (e.g., L-cysteine).

  • Preparation:

    • DTNB Stock Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

    • Standard Curve: Prepare a series of dilutions of the L-cysteine standard in the reaction buffer (e.g., from 10 µM to 250 µM).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add 250 µL of the reaction buffer.

    • Add 5 µL of your sample (or standard). Mix well.

    • Add 5 µL of the DTNB stock solution to initiate the reaction. Mix immediately.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • The reaction produces the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is bright yellow.

    • Calculate the concentration of thiol groups using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

    • Alternatively, determine the concentration of your unknown sample by comparing its absorbance to the standard curve generated from the cysteine standards.

Summary of Recommended Handling & Storage Parameters

ParameterRecommendationRationale
Storage Temperature -20°C to -80°C[15][18]Reduces the rate of all chemical degradation pathways.
Storage Atmosphere Inert Gas (Argon or Nitrogen)[15][17]Prevents oxidation by atmospheric oxygen.
pH for Storage 4.0 - 6.5 (in solution)Keeps the thiol protonated (-SH), which is less susceptible to oxidation.[14]
pH for Reactions 6.5 - 7.5 (application dependent)Balances thiol reactivity with stability against oxidation.[12]
Solvents Degassed, high-purity, or peroxide-freeRemoves dissolved oxygen and potential catalytic impurities.
Additives in Buffer 1-5 mM EDTAChelates trace metal ions that can catalyze oxidation.[14]
Reducing Agents TCEP (for reversal/prevention)Effectively and selectively reduces disulfide bonds without interfering with many functional groups.

By understanding the inherent reactivity of the thiol group on your 1,2,4-triazine derivatives and implementing these preventative and troubleshooting measures, you can ensure the integrity of your compounds, leading to more reliable and reproducible experimental outcomes.

References

  • Trujillo, M., Ferrer-Sueta, G., & Radi, R. (2015). One- and two-electron oxidation of thiols: mechanisms, kinetics and biological fates. Free Radical Research, 50(2), 150-171. Available at: [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Pearson+. (2024). Thiols are prone to dimerize through the formation of a disulfide... Study Prep. Available at: [Link]

  • López, C. S., et al. (2012). Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm. Journal of the American Chemical Society, 134(6), 3001-3011. Available at: [Link]

  • Turell, L., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(14), 3298. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions? Available at: [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link]

  • Wikipedia. (n.d.). Thiol. Available at: [Link]

  • Meotti, F. C., et al. (2009). Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain. Toxicology in Vitro, 23(4), 633-639. Available at: [Link]

  • No-Tu-O, A., et al. (2015). Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry, 6(31), 5556-5563. Available at: [Link]

  • Robotham, A. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Doctoral dissertation, Alma Mater Studiorum – Università di Bologna. Available at: [Link]

  • Hanson, D. K., et al. (2003). Effect of pH on the Oxidation−Reduction Properties of Thioredoxins. Biochemistry, 42(49), 14522-14530. Available at: [Link]

  • Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Available at: [Link]

  • Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. Available at: [Link]

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. Available at: [Link]

  • Biology Stack Exchange. (2018). Is there a reliable source for storage and stability of reducing agents like DTT? Available at: [Link]

  • Concordia University Research Repository. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Available at: [Link]

  • Carroll, K. S., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 473, 123-137. Available at: [Link]

  • Balık, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal, 10(2), 450-454. Available at: [Link]

  • Kchaou, A., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(11), 3163. Available at: [Link]

  • Singh, S., et al. (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PLoS ONE, 9(2), e88906. Available at: [Link]

  • ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? Available at: [Link]

  • PubMed. (2014). Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates. Available at: [Link]

  • Cee, V. J., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(5), 2115-2118. Available at: [Link]

  • YouTube. (2019). 03.03 Oxidation Reactions of Thiols. Available at: [Link]

  • ACS Publications. (2025). [2.2.1]Heterobicyclic Bromovinyl Sulfones for Thiol-Triggered Strategies in Linker Chemistry: Aza- vs Oxa-Norbornadienic Systems. Available at: [Link]

  • Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14-27. Available at: [Link]

  • Google Patents. (2017). WO2017196810A1 - Prevention of protein disulfide bond reduction.
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]

  • ResearchGate. (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available at: [Link]

  • Bechtel, T. J., & Weerapana, E. (2017). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 26(10), 527-548. Available at: [Link]

  • ResearchGate. (n.d.). The Chemistry of the Thiol Groups. Available at: [Link]

  • MDPI. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Available at: [Link]

  • Washington State University. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION by JESSICA RENEE KNIGHT. Available at: [Link]

  • ScienceDirect. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Available at: [Link]

  • MDPI. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Available at: [Link]

  • Corpas, F. J., et al. (2023). Thiol-based Oxidative Posttranslational Modifications (OxiPTMs) of Plant Proteins. Plant and Cell Physiology, 64(2), 163-176. Available at: [Link]

Sources

Troubleshooting nucleophilic substitution reactions at C3 position

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic C3 Functionalization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You have likely arrived here because your standard nucleophilic substitution (


 or 

) protocols are failing at the C3 position of your heterocyclic scaffold.

This is a common bottleneck in medicinal chemistry. The C3 position represents a "reactivity valley"—it is often electronically distinct from the rest of the ring, rendering standard textbook rules inapplicable.

Below is your troubleshooting dossier, structured by chemical scaffold.

Module 1: The Pyridine C3 "Dead Zone"

The Issue: You are attempting to displace a leaving group (Halogen, OTf) at the C3 position of a pyridine (or quinoline) using a nucleophile (Amine, Alkoxide, Thiol), but the reaction is stalled or requires extreme forcing conditions (200°C+), leading to decomposition.

The Diagnosis: You are likely attempting a classical Nucleophilic Aromatic Substitution (


).
  • Root Cause: The C3 position is the "meta" position relative to the nitrogen. Unlike C2 and C4, the nitrogen atom cannot stabilize the anionic Meisenheimer intermediate formed during C3 attack.[1]

  • Evidence: Resonance structures show that the negative charge in a C3-Meisenheimer complex never rests on the electronegative nitrogen. Therefore, C3-halopyridines behave almost like unactivated chlorobenzenes.

Troubleshooting Workflow: Pyridine C3

Figure 1: Decision matrix for overcoming low reactivity at the Pyridine C3 position.

Corrective Protocol: C3-Amination via Buchwald-Hartwig

Do not persist with thermal


. Switch to Palladium catalysis to bypass the electronic limitation.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (for difficult substrates) (2-4 mol%)

  • Base:

    
     (strong) or 
    
    
    
    (mild) (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Purge: Charge reaction vessel with catalyst, ligand, and base. Purge with

    
     or Ar for 5 minutes. Oxygen inhibits the active Pd(0) species.
    
  • Solvation: Add solvent, then substrate and amine.

  • Activation: Heat to 80–100°C.

  • Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).

  • Workup: Filter through Celite to remove Pd black; concentrate.

Module 2: The Indole C3 "Nucleophilic Wall"

The Issue: You want to substitute a group at the C3 position (e.g., install an aryl or alkyl group), but you are getting mixtures of N1-alkylation, C2-alkylation, or dimerization. Alternatively, you have a 3-haloindole and it is decomposing during substitution attempts.

The Diagnosis:

  • Electronic Bias: Indole is an electron-rich heterocycle. The C3 position is naturally nucleophilic (it attacks electrophiles). It resists being attacked by nucleophiles.

  • Leaving Group Instability: 3-Haloindoles are notoriously unstable and light-sensitive. They do not undergo

    
    .[2]
    
Comparative Data: Indole Reactivity Sites
PositionElectronic CharacterDominant MechanismCommon Pitfall
N1 Nucleophilic (Hard)

(Deprotonation required)
Competitive C3 alkylation (soft electrophiles)
C2 Nucleophilic (Weak)Lithiation/TrappingRequires N-protection/Directing Group
C3 Nucleophilic (Soft) Friedel-Crafts / Electrophilic Subst. Cannot do direct Nucleophilic Substitution
Solution A: Installing a Group at C3 (C3-H C3-R)

Direct alkylation often fails due to N1 competition. Use Borane Catalysis for selectivity.

Protocol:


-Catalyzed C3-Alkylation  [Ref 2, 5]
Best for: Direct alkylation using alcohols or amines without transition metals.
  • Catalyst: Tris(pentafluorophenyl)borane (

    
    ) (5–10 mol%).
    
  • Electrophile: Benzyl alcohol or secondary amine.

  • Silane Additive:

    
     (20 mol%) – Critical for activating the borane-alcohol complex.
    
  • Conditions: Toluene, 80–100°C.

  • Mechanism: The borane activates the leaving group (OH/NH2) of the alkylating agent, generating a carbocation-like species that the soft C3-indole nucleophile attacks selectively.

Solution B: Substituting a Halogen at C3 (C3-X C3-Nu)

Do not use copper/heat (Ullmann conditions often fail). Use low-temperature Lithiation or Pd-Coupling.

Protocol: Halogen-Lithium Exchange (The "Cold" Substitution)

  • Protection: Ensure N1 is protected (e.g., N-Boc, N-Tosyl). Free NH will quench the lithiating agent.

  • Exchange: Dissolve 3-bromoindole in THF. Cool to -78°C .

  • Reagent: Add

    
     (2.0 equiv) dropwise. Stir 15 min.
    
  • Substitution: Add the electrophile (e.g., aldehyde, alkyl halide) to the C3-lithio species.

  • Note: This effectively turns the C3 position into a super-nucleophile, bypassing the need to displace the halogen directly.

Module 3: Visual Troubleshooting Pathways

Master Workflow: Selecting the Right C3 Strategy

Figure 2: Master logic flow for selecting the correct synthetic methodology based on scaffold electronics.

Frequently Asked Questions (FAQ)

Q1: I am trying to react 3-chloropyridine with sodium methoxide in methanol at reflux, but I only see starting material. Why? A: Methoxide is a hard nucleophile, but 3-chloropyridine is not activated for


. The activation energy to form the Meisenheimer complex at C3 is too high because the negative charge cannot be delocalized onto the nitrogen [Ref 1, 6].
  • Fix: Add a catalytic amount of Pd/Ligand (e.g., RockPhos or BrettPhos) to facilitate C-O bond formation via oxidative addition.

Q2: My 3-iodoindole turns black and decomposes when I try to run a substitution reaction. What is happening? A: 3-Iodoindoles are thermally and photolytically unstable. They are prone to radical decomposition (homolytic cleavage of the C-I bond).

  • Fix: Protect the indole nitrogen (Boc/Tosyl) to stabilize the ring electron density. Perform reactions in the dark or under red light. Avoid high temperatures; switch to Cryogenic Lithiation (-78°C) if possible.

Q3: Can I use "Borrowing Hydrogen" methodology for C3-alkylation of indoles? A: Yes. Recent literature supports using alcohols as alkylating agents with Iridium or Ruthenium catalysts. This is a "green" alternative to using alkyl halides and avoids N1-alkylation issues by utilizing the specific mechanism of the metal catalyst which coordinates to the C3-enamine character [Ref 5].

References

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. Link

  • Zhang, L., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis.[4][5] Link

  • Chen, C., et al. (2020).[6] Palladium-Catalyzed C-2 and C-3 Dual C–H Functionalization of Indoles. Organic Letters. Link

  • Vertex AI Search. (2024). Palladium-Catalyzed C3-Benzylation of Indoles. PMC. Link

  • ResearchGate. (2023). C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

Sources

Technical Support Center: Scorch Control in Triazine Thiol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

To: Research Scientists & Material Engineers From: Senior Application Scientist, Polymer Chemistry Division

You are likely accessing this guide because you are experiencing premature vulcanization (scorch) or adhesion failure in halogenated elastomer systems (Polychloroprene/CR, Epichlorohydrin/ECO, or specialized FKM) utilizing triazine thiols (e.g., 2,4,6-trimercapto-s-triazine).

Triazine thiols are high-performance crosslinkers that offer superior heat resistance and metal adhesion compared to standard sulfur or ethylene thiourea (ETU) systems. However, they are kinetically aggressive. Control of the induction period (scorch time) is not merely a processing convenience; it is the critical determinant of crosslink density and interfacial bonding integrity.

This guide moves beyond basic "add more retarder" advice. We will engineer the reaction kinetics by balancing the Acid-Acceptor/Activator Ratio and managing the Nucleophilic Substitution Window .

The Mechanism of Action[1][2]

To troubleshoot scorch, you must visualize the invisible competition occurring in your mixer.

In halogenated rubbers (like CR), triazine thiols do not react via radical mechanisms (like peroxides) but via nucleophilic substitution . The triazine anion attacks the allylic chloride on the polymer backbone.

  • The Accelerator: ZnO (Zinc Oxide) helps deprotonate the thiol, making it reactive.

  • The Retarder/Stabilizer: MgO (Magnesium Oxide) neutralizes the HCl byproduct.

  • The Danger Zone: If HCl is not neutralized immediately, it autocatalyzes the reaction, leading to runaway scorch.

Visualizing the Kinetic Pathway

TriazineMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Crosslinking & Scorch Risk cluster_2 Phase 3: Stabilization (Scorch Control) Triazine Triazine Thiol (R-SH) ActiveSpecies Zinc-Thiolate Complex (Reactive Anion) Triazine->ActiveSpecies Deprotonation ZnO ZnO (Activator) ZnO->ActiveSpecies Crosslink Crosslinked Network (Polymer-S-Triazine) ActiveSpecies->Crosslink Nucleophilic Attack HCl HCl Byproduct (Autocatalyst) ActiveSpecies->HCl Polymer Polymer Backbone (Allylic Cl) Polymer->Crosslink MgO MgO (Acid Acceptor) HCl->MgO Scavenging Scorch PREMATURE SCORCH (Runaway Reaction) HCl->Scorch If MgO depleted/absent Safe MgCl2 + H2O (Neutralized) MgO->Safe

Figure 1: The kinetic pathway of triazine thiol crosslinking. Note that MgO is the critical "brake" in the system; without it, the HCl byproduct accelerates the reaction into premature scorch.

Troubleshooting Guide (FAQ Format)

This section addresses specific observations from the lab or production floor.

Q1: My Mooney Scorch ( ) is consistently under 5 minutes, causing the compound to set up in the extruder.

Diagnosis: The "Acid-Acceptor Lag." The reaction is generating HCl faster than your MgO can neutralize it. This is often due to the surface area of the MgO, not just the quantity.

Corrective Protocol:

  • Switch MgO Grade: Do not use standard heavy MgO. Switch to High-Activity Light MgO (Iodine adsorption number > 120 mg/g). The higher surface area scavenges HCl instantly.

  • Adjust the Ratio: The standard starting ratio for Triazine/MgO/ZnO is often 1.0 / 4.0 / 5.0 phr.

    • Action: Increase MgO to 5.0 - 7.0 phr .

    • Action: Decrease ZnO slightly (to 3.0 phr) to slow the initial activation.

  • Check Moisture: Triazine thiols are sensitive to moisture. Ensure fillers are dried.[1] Moisture can hydrolyze the ZnO, releasing Zn++ ions too fast.

Q2: I am seeing "Skinning" or poor adhesion to metal inserts, even though the bulk rubber seems fine.

Diagnosis: Surface Scorch. Triazine thiols are surface-active. They migrate to the interface to bond with the metal (e.g., forming Cu-S or Ni-S bonds). If the rubber scorches before it wets the metal surface, the reactive thiol groups are consumed by the polymer instead of the metal.

Corrective Protocol:

  • Retarder Addition: Add Benzoic Acid (0.5 - 1.0 phr) or Stearic Acid (increased to 2.0 phr). These organic acids temporarily block the zinc complex, delaying the onset of cure without destroying the final crosslink density [1].

  • Process Temperature: Triazine cure onset is very sharp around 130°C. Ensure your dump temperature in the Banbury/Internal Mixer does not exceed 105°C .

Q3: The physical properties (Modulus) are high, but the elongation is inconsistent batch-to-batch.

Diagnosis: Poor Dispersion of the Triazine. Triazine thiols are often high-melting-point powders (>200°C). If they are not dispersed molecularly, you get "hot spots" of crosslinking (brittle) and areas of uncured rubber.

Corrective Protocol:

  • Masterbatch: Never add pure triazine powder at the end of the mix. Use a 70% active polymer-bound masterbatch .

  • Screen Pack: If using powder, pre-disperse it with the ZnO/MgO phase early in the mix cycle.

Experimental Protocols

Protocol A: The "Variable MgO" Optimization Loop

Use this protocol to determine the exact safety window for your specific formulation.

Equipment: Moving Die Rheometer (MDR) or Mooney Viscometer. Base Formulation: 100 phr CR/ECO, 30 phr Black, 1 phr Stearic Acid.

StepActionVariable (phr)Target
1Prepare Control BatchMgO: 4.0 / ZnO: 5.0Establish Baseline

2Prepare Batch A (High Acid Acceptor)MgO: 8.0 / ZnO: 5.0Measure increase in

3Prepare Batch B (Low Activator)MgO: 4.0 / ZnO: 2.0 Measure drop in Cure Rate (

)
4Prepare Batch C (Retarded)MgO: 4.0 / ZnO: 5.0 / Benzoic Acid: 1.0 Measure delay in onset

Data Analysis Table (Example Results):

Batch

(Scorch, min)

(Cure, min)

(Torque)
Interpretation
Control3.512.015.2 dNmRisky. Too fast for complex molds.
Batch A6.214.514.8 dNmSafe. Good balance.
Batch B7.022.010.5 dNmUnder-cured. Low torque indicates poor crosslinking.
Batch C5.813.015.0 dNmOptimized. Retarder delays start but maintains cure speed.
Protocol B: Visualizing the Decision Logic

Use this flow to make real-time adjustments on the production floor.

TroubleshootingLogic Start Start: Check MDR @ 160°C CheckScorch Is ts2 < 4.0 min? Start->CheckScorch Issue1 YES: Scorch Risk High CheckScorch->Issue1 Yes Issue2 NO: Scorch Safe CheckScorch->Issue2 No Action1 Check MgO Type (Is it High Activity?) Issue1->Action1 CheckCure Check t90 (Is cure too slow?) Issue2->CheckCure Action2 Add Retarder (Benzoic Acid 0.5 phr) Action1->Action2 If MgO is already High Activity Action3 Proceed to Molding CheckCure->Action3 Normal Boost Increase ZnO or Add 0.5 phr TMTD CheckCure->Boost Too Slow

Figure 2: Decision tree for adjusting triazine thiol formulations based on rheometer data.

References

  • Mori, K., et al. (2021).[2] Mechanism for crosslinking polychloroprene with ethylene thiourea and zinc oxide. ResearchGate.

  • Guzmán, et al. (2024). Enhancing Rubber Vulcanization Cure Kinetics: Lowering Vulcanization Temperature by Addition of MgO. MDPI.

  • BenchChem Technical Support. (2025). Optimizing Scorch Safety in Rubber Compounds. BenchChem.

  • Hirahara, H., & Mori, K. (1997).[2] Direct adhesion of fluorinated rubbers to nickel-plated steel...[2] using 1,3,5-triazine-2,4,6-trithiol.[2] Taylor & Francis.[2]

Sources

Validation & Comparative

FTIR Spectral Characterization of 5-Phenyl-1,2,4-triazine-3-thiol (PTT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Phenyl-1,2,4-triazine-3-thiol (PTT) is a heterocyclic compound of significant interest in medicinal chemistry and surface science, particularly as a corrosion inhibitor for copper and its alloys. Its utility stems from its ability to form stable coordination complexes with transition metals.[1]

This guide provides an in-depth technical characterization of PTT using Fourier Transform Infrared (FTIR) spectroscopy.[1][2] Unlike rigid templates, this document focuses on the structural dynamics of PTT—specifically its thione-thiol tautomerism—and objectively compares its spectral signature against industry-standard alternatives like Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT).[1]

Part 1: Structural Dynamics & Tautomerism

To accurately interpret the FTIR spectrum of PTT, one must understand that it does not exist as a static structure. It exists in a dynamic equilibrium between the thione (lactam) and thiol (lactim) forms.[1]

  • Solid State: In the crystalline state (KBr pellet), PTT predominantly exists in the thione form.[1] This is stabilized by intermolecular hydrogen bonding (N-H[1]···S).

  • Solution/Metal Interface: Upon dissolution or adsorption onto a metal surface (e.g., Copper), the equilibrium may shift toward the thiol form (S-H), or the sulfur atom may coordinate directly in the thione form (exocyclic S donation).[1]

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and its impact on spectral features.

Tautomerism Thione Thione Form (Solid State) Dominant in FTIR (KBr) Key: C=S, N-H Thiol Thiol Form (Solution/Complex) Metal Coordination Mode Key: C-S, S-H Thione->Thiol Tautomerization (H-shift) Complex Metal-PTT Complex (e.g., Cu-S bond) Shift in C=S/C-S peaks Thione->Complex Direct S-Donation Thiol->Complex Deprotonation & Binding

Figure 1: Tautomeric equilibrium of PTT. In solid-state FTIR, the Thione form is the primary contributor to the spectrum.

Part 2: FTIR Spectral Analysis & Assignments

The spectrum of PTT is complex due to the overlapping vibrations of the phenyl ring and the triazine core. Below is the definitive assignment table based on experimental observation of 1,2,4-triazine derivatives.

Detailed Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
N-H Stretch 3100 – 3400 Medium, BroadDiagnostic for Thione. Indicates the presence of the N-H group adjacent to the thiocarbonyl. The broadness suggests strong intermolecular hydrogen bonding in the solid state.[1]
C-H Stretch 3030 – 3080WeakAromatic C-H stretching from the phenyl ring and the triazine H-6 proton.
S-H Stretch ~2550 – 2600Weak/AbsentDiagnostic for Thiol. In solid PTT, this peak is often absent or very weak, confirming the dominance of the thione tautomer. If observed, it indicates partial thiol character.
C=N Stretch 1590 – 1620StrongCharacteristic of the 1,2,4-triazine ring. This band often overlaps with phenyl ring breathing modes.[1]
C=C Stretch 1450 – 1500MediumAromatic ring skeletal vibrations (Phenyl group).[1]
C=S Stretch 1100 – 1200 StrongPrimary Thione Marker. This band is crucial.[1] Upon metal complexation (e.g., with Copper), this peak shifts to lower wavenumbers or diminishes, indicating S-coordination.[1]
N-N Stretch 950 – 1000MediumVibration of the N-N bond within the triazine ring.
C-S Stretch 600 – 800MediumSingle bond character, more prominent if the thiol form is trapped or in complexes.

Part 3: Comparative Analysis (PTT vs. Alternatives)

In drug development and corrosion inhibition, PTT is often weighed against Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT) .[1]

PTT vs. Benzotriazole (BTA)[1]
  • Structure: BTA is a fused benzene-triazole system; PTT is a phenyl-substituted triazine.

  • Spectral Differentiator:

    • BTA: Lacks the C=S / S-H features entirely.[1] Its spectrum is dominated by aromatic C-H and N-H (triazole) stretches.[1]

    • PTT: The presence of the C=S band (~1150 cm⁻¹) is the fingerprint difference.[1] PTT offers dual adsorption centers (S and N), whereas BTA relies primarily on N-coordination.[1]

PTT vs. 2-Mercaptobenzothiazole (MBT)[1]
  • Structure: MBT contains a thiazole ring fused to benzene.[1]

  • Spectral Differentiator:

    • MBT: Shows a very strong exocyclic C=S stretch similar to PTT.[1]

    • Differentiation: The Triazine Ring Breathing modes in PTT (~1550-1600 cm⁻¹) differ from the Benzothiazole ring modes.[1] PTT is more hydrophilic due to the extra nitrogen in the ring, often resulting in broader N-H bands due to water interaction if not perfectly dried.

Comparative Data Summary
Feature5-Phenyl-1,2,4-triazine-3-thiol (PTT) Benzotriazole (BTA) 2-Mercaptobenzothiazole (MBT)
Primary Binding Atom Sulfur (S) & Nitrogen (N)Nitrogen (N)Sulfur (S) & Nitrogen (N)
Key FTIR Marker C=S (~1150 cm⁻¹) + Triazine C=NTriazole N-H (~3000-3200 cm⁻¹)C=S (~1050 cm⁻¹) + Thiazole ring
Tautomerism Thione/Thiol (High activity)Benzenoid/Quinoid (Low activity)Thione/Thiol (High activity)
Application Niche Mixed-type Corrosion Inhibitor / Metal ExtractionCopper Passivation StandardRubber Vulcanization / Acidic Corrosion

Part 4: Experimental Protocol

To ensure reproducibility, the following protocol for synthesis and characterization is recommended. This workflow validates the compound before application testing.

Synthesis (Condensed)
  • Reactants: Phenylglyoxal hydrate + Thiosemicarbazide.[1]

  • Conditions: Reflux in Ethanol/Water with mild acid catalysis (Acetic acid) or base (K₂CO₃) followed by acidification.[1]

  • Yield: Typically >80% yellow/orange crystals.[1][3][4]

FTIR Sample Preparation (KBr Pellet Method)
  • Rationale: ATR (Attenuated Total Reflectance) is convenient but often has poor sensitivity for weak S-H bands (~2550 cm⁻¹).[1] Transmission FTIR using KBr pellets is preferred for detailed structural characterization of thiols.[1]

Step-by-Step Protocol:

  • Drying: Dry the PTT sample in a vacuum desiccator over P₂O₅ for 24 hours to remove lattice water (which obscures N-H regions).

  • Grinding: Mix 1 mg of PTT with 100 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved. Note: Coarse grinding leads to Christiansen effect (distorted baseline).[1]

  • Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Collect spectrum (4000–400 cm⁻¹) with 32 scans at 4 cm⁻¹ resolution.

  • Validation: Check for the C=S band at ~1150 cm⁻¹. If absent, the sample may have oxidized to a disulfide (S-S) or decomposed.[1]

Experimental Workflow Diagram

Workflow Start Start: Raw Materials (Phenylglyoxal + Thiosemicarbazide) Synth Synthesis: Reflux in EtOH (Formation of Triazine Ring) Start->Synth Purify Purification: Recrystallization (Remove unreacted Thiosemicarbazide) Synth->Purify Prep Sample Prep: KBr Pellet (Vacuum Dry to remove H2O) Purify->Prep Analysis FTIR Acquisition (Target: C=S @ 1150, N-H @ 3200) Prep->Analysis Decision Quality Control Check Analysis->Decision Approve for Application Approve for Application Decision->Approve for Application Peaks Match Repurify Repurify Decision->Repurify Impurity Peaks

Figure 2: Synthesis and Characterization Workflow for PTT.

References

  • Synthesis and Tautomerism of Triazine Thiols Source: Asian Journal of Chemistry.[1] "Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine". URL:[Link] (General Journal Link - Specific article requires database access)[1]

  • Corrosion Inhibition Mechanisms (Triazoles vs Triazines) Source: ResearchGate / Corrosion Science.[1] "5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper". URL:[Link]

  • Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard Reference Text).

Sources

Distinguishing Tautomers: A Guide to the 1H NMR Shifts of 5-phenyl-1,2,4-triazine-3-thiol and its Thione Form

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of heterocyclic compounds, particularly in the realm of drug development, a precise understanding of molecular structure is paramount. The 5-phenyl-1,2,4-triazine-3-thiol scaffold is of significant interest, but its existence in a tautomeric equilibrium between the thiol and thione forms necessitates a reliable method for differentiation. This guide provides an in-depth comparison of the 1H NMR spectral features of these two tautomers, drawing upon experimental data from closely related analogs to provide a predictive framework for researchers.

The Thiol-Thione Tautomerism

5-phenyl-1,2,4-triazine-3-thiol can exist in two interconverting forms: the thiol and the thione. The equilibrium between these two tautomers can be influenced by factors such as the solvent, temperature, and the crystalline state of the compound. Computational studies on analogous 1,2,4-triazole-3-thiones suggest that in the gas phase, the thione form is generally the more stable and predominant species.[1][2] However, in solution, the equilibrium can be more dynamic. Understanding which tautomer is present, or if a mixture exists, is crucial for interpreting reactivity and biological activity.

Caption: Thiol-Thione Tautomeric Equilibrium.

A Comparative Analysis of 1H NMR Spectra

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful tool for elucidating the tautomeric form present in a sample. The key to differentiating the thiol and thione forms lies in the distinct chemical environments of the protons attached to sulfur (S-H) and nitrogen (N-H), as well as subtle shifts in the aromatic protons.

The Diagnostic S-H Proton of the Thiol Form

The most definitive signal for the thiol tautomer is the proton of the S-H group. In a wide range of heterocyclic thiols, including numerous 1,2,4-triazole-3-thiol derivatives, this proton resonates at a remarkably downfield chemical shift, typically in the range of δ 13.0 - 14.0 ppm .[3][4][5] This significant deshielding is a consequence of the proton's acidic nature and its propensity to participate in intermolecular hydrogen bonding with the solvent (commonly DMSO-d6) or other molecules of the analyte. The signal for the S-H proton usually appears as a broad singlet.

The N-H Proton of the Thione Form
Phenyl and Triazine Ring Protons

The tautomeric equilibrium also induces subtle changes in the electronic distribution within the triazine and phenyl rings. In the thiol form, the triazine ring has a more aromatic character due to the C=N double bond, which can influence the shielding of the attached phenyl group protons. Conversely, the thione form has a C=S double bond, which alters the ring's electronic properties. These changes are expected to cause minor shifts in the signals of the phenyl protons and the single proton on the triazine ring. However, these shifts are generally less pronounced and less diagnostically reliable than the distinct signals of the S-H and N-H protons.

Summary of Expected 1H NMR Chemical Shifts

The following table summarizes the expected 1H NMR chemical shifts for the key protons in the thiol and thione forms of 5-phenyl-1,2,4-triazine-3-thiol, based on data from analogous compounds.

Proton Tautomeric Form Expected Chemical Shift (δ, ppm) Multiplicity Key Characteristics
S-H Thiol13.0 - 14.0Singlet (often broad)Highly deshielded, diagnostic for the thiol form.[3][4][5]
N-H Thione10.0 - 12.0 (estimated)Singlet (often broad)Less deshielded than the S-H proton.
Phenyl-H Thiol / Thione7.0 - 8.5MultipletMinor shifts may be observed depending on the predominant tautomer.
Triazine-H Thiol / Thione~9.0 - 9.5SingletChemical shift is sensitive to the electronic nature of the ring.

Experimental Protocol for 1H NMR Analysis

To reliably determine the tautomeric form of a synthesized sample of 5-phenyl-1,2,4-triazine-3-thiol, the following experimental workflow is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d6 vortex Vortex thoroughly to ensure complete dissolution dissolve->vortex transfer Transfer solution to a clean, dry NMR tube vortex->transfer instrument Place NMR tube in the spectrometer lock_shim Lock and shim the instrument on the deuterium signal of the solvent instrument->lock_shim acquire Acquire the 1H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans) lock_shim->acquire process Apply Fourier transform, phase correction, and baseline correction integrate Integrate all signals process->integrate analyze Analyze the spectrum, paying close attention to the downfield region (δ 10-15 ppm) integrate->analyze

Caption: General workflow for 1H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 5-phenyl-1,2,4-triazine-3-thiol sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a common choice for these compounds due to its excellent solubilizing properties and its ability to engage in hydrogen bonding, which can help in identifying exchangeable protons.

    • Ensure the sample is fully dissolved by vortexing the solution.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d6.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Acquire the 1H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all the signals in the spectrum.

    • Carefully examine the downfield region of the spectrum (δ 10-15 ppm). The presence of a signal around δ 13-14 ppm is a strong indicator of the thiol form, while a signal around δ 10-12 ppm would suggest the presence of the thione form. The relative integration of these signals, if both are present, can provide a quantitative measure of the tautomeric ratio under the given conditions.

Conclusion

The differentiation between the thiol and thione tautomers of 5-phenyl-1,2,4-triazine-3-thiol is readily achievable through careful 1H NMR analysis. The key diagnostic feature is the chemical shift of the exchangeable proton: a highly deshielded signal in the δ 13-14 ppm region is characteristic of the S-H proton in the thiol form, whereas the N-H proton of the thione form is expected to appear at a more upfield position, estimated to be in the δ 10-12 ppm range. By following the outlined experimental protocol, researchers can confidently determine the predominant tautomeric form of their synthesized compounds, a critical step in the accurate characterization and further development of these important heterocyclic scaffolds.

References

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]

  • Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4- Triazole-3-Thiol Derivatives. Available at: [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. Available at: [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - Scientific Research Publishing. Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. Available at: [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available at: [Link]

  • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Available at: [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6 - ResearchGate. Available at: [Link]

  • Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM - ORBi. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][3]triazole Derivatives - ChemRxiv. Available at: [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - ResearchGate. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC. Available at: [Link]

Sources

A Comparative Guide to Triazine and Triazole Thiols as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the arsenal of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have consistently demonstrated exceptional efficacy. This guide provides an in-depth, objective comparison of two prominent classes of such inhibitors: triazine thiols and triazole thiols. Drawing upon established experimental data and theoretical models, we will dissect their mechanisms of action, evaluate their performance under various conditions, and provide the foundational knowledge for researchers and materials scientists to make informed decisions in their applications.

The Fundamentals of Corrosion Inhibition by Heterocyclic Thiols

Corrosion is an electrochemical process involving the dissolution of a metal at anodic sites and a corresponding reduction reaction at cathodic sites. Organic inhibitors function by adsorbing onto the metal surface, thereby creating a protective barrier that impedes these electrochemical reactions. The effectiveness of heterocyclic thiol inhibitors, such as triazines and triazoles, stems from the presence of multiple adsorption centers within their molecular structures.[1][2][3]

The nitrogen atoms in the heterocyclic rings, the sulfur atom of the thiol group, and the π-electrons of the aromatic system all contribute to the inhibitor's ability to coordinate with the metal surface.[3][4] This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal, forming a coordinate covalent bond.[4]

The stability and coverage of this adsorbed film dictate the inhibitor's efficiency.

Triazine Thiols: A Profile of Performance

Triazine derivatives are characterized by a six-membered heterocyclic ring containing three nitrogen atoms.[3] The presence of the thiol group (-SH) and other substituents on the triazine ring significantly influences their corrosion inhibition properties.

Mechanism of Action

Triazine thiols adsorb onto the metal surface through the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the triazine ring.[3][5] This forms a protective film that blocks the active corrosion sites. The general mechanism can be visualized as follows:

G cluster_solution Corrosive Solution cluster_surface Metal Surface TriazineThiol Triazine Thiol (Inhibitor) Adsorption Formation of Protective Film TriazineThiol->Adsorption Adsorption via N, S atoms & π-electrons AnodicSite Anodic Site (Metal Dissolution) CathodicSite Cathodic Site (Reduction Reaction) Adsorption->AnodicSite Blocks Anodic Reaction Adsorption->CathodicSite Blocks Cathodic Reaction

Caption: Corrosion inhibition mechanism of triazine thiols.

Synthesis of Triazine Thiol Derivatives

The synthesis of triazine thiols often involves nucleophilic substitution reactions on a cyanuric chloride precursor. A general synthetic route for 4-(alkylthio)-1,3,5-triazin-2-amines is a two-step process. First, amidinothiourea is reacted with triethyl orthoformate to produce 4-mercapto-1,3,5-triazine-2-amine. Subsequently, this intermediate is reacted with an appropriate alkyl halide to yield the desired 4-(alkylthio)-1,3,5-triazin-2-amine.[6]

Triazole Thiols: A Profile of Performance

Triazole derivatives feature a five-membered heterocyclic ring with three nitrogen atoms.[7] The inclusion of a thiol group enhances their coordination capabilities, making them potent corrosion inhibitors.

Mechanism of Action

Similar to triazine thiols, triazole thiols adsorb on the metal surface through the nitrogen and sulfur heteroatoms and the π-electrons of the triazole ring.[4][7] This interaction leads to the formation of a protective film that inhibits both anodic and cathodic reactions. The mechanism is conceptually similar to that of triazine thiols, with the five-membered ring structure influencing the adsorption geometry and film characteristics.

G cluster_solution Corrosive Solution cluster_surface Metal Surface TriazoleThiol Triazole Thiol (Inhibitor) Adsorption Formation of Protective Film TriazoleThiol->Adsorption Adsorption via N, S atoms & π-electrons AnodicSite Anodic Site (Metal Dissolution) CathodicSite Cathodic Site (Reduction Reaction) Adsorption->AnodicSite Blocks Anodic Reaction Adsorption->CathodicSite Blocks Cathodic Reaction

Caption: Corrosion inhibition mechanism of triazole thiols.

Synthesis of Triazole Thiol Derivatives

A common method for synthesizing triazole thiol derivatives involves the reaction of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol with various aldehydes or ketones in a suitable solvent like methanol, often with a catalytic amount of acid.[1] This straightforward approach allows for the creation of a diverse range of triazole thiol derivatives with different functional groups.[1]

Comparative Performance Analysis: Triazine vs. Triazole Thiols

A direct, universal declaration of superiority for one class over the other is challenging, as inhibition efficiency is highly dependent on the specific molecular structure, the metal substrate, and the corrosive environment. However, by examining representative data, we can discern key performance trends.

Quantitative Performance Data

The following table summarizes the inhibition efficiencies of representative triazine and triazole thiol derivatives under specified conditions.

Inhibitor ClassDerivativeMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Triazine Thiol 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN)Aluminum Alloy1 M HCl1 mM3098.56[5]
Triazine Thiol 6-dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN)Aluminum Alloy1 M HCl1 mM3099.21[5]
Triazole Thiol (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1 M HCl25 ppm2594.7[1]
Triazole Thiol 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)Carbon Steel1 M HCl25 ppm2596.2[1]

From this data, it is evident that both classes of inhibitors can achieve very high inhibition efficiencies. The specific substituents on the heterocyclic ring play a crucial role in their performance.

Experimental Protocols for Evaluation

To ensure the objective comparison of corrosion inhibitors, standardized experimental methodologies are crucial. The following are detailed protocols for key techniques.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Procedure:

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and re-weighed.

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):

    • CR = (Weight Loss) / (Surface Area x Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100

G Start Start Prep Prepare & Weigh Metal Coupon Start->Prep Immerse Immerse in Corrosive Medium (with/without inhibitor) Prep->Immerse Clean Clean, Dry & Reweigh Coupon Immerse->Clean Calc Calculate Corrosion Rate & Inhibition Efficiency Clean->Calc End End Calc->End

Caption: Workflow for weight loss measurements.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.[8][9]

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Stabilization: The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is achieved.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.[8]

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is plotted. The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr).

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100

G Start Start Setup Three-Electrode Cell Setup Start->Setup Stabilize Stabilize at Open Circuit Potential Setup->Stabilize Scan Scan Potential (Cathodic to Anodic) Stabilize->Scan Analyze Plot Tafel Curve & Determine Icorr Scan->Analyze Calc Calculate Inhibition Efficiency Analyze->Calc End End Calc->End

Caption: Workflow for potentiodynamic polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.

  • Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.

  • AC Signal Application: A small amplitude AC signal is applied to the working electrode at the OCP over a wide frequency range.

  • Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary impedance vs. real impedance). The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100

G Start Start Setup Three-Electrode Cell Setup Start->Setup Stabilize Stabilize at Open Circuit Potential Setup->Stabilize ApplyAC Apply AC Signal over Frequency Range Stabilize->ApplyAC Analyze Plot Nyquist Diagram & Determine Rct ApplyAC->Analyze Calc Calculate Inhibition Efficiency Analyze->Calc End End Calc->End

Caption: Workflow for electrochemical impedance spectroscopy.

Adsorption Isotherms and Theoretical Studies

To further understand the interaction between the inhibitors and the metal surface, adsorption isotherms are studied.[10][11] These models, such as the Langmuir, Freundlich, and Temkin isotherms, describe the equilibrium between the inhibitor in solution and the inhibitor adsorbed on the metal surface.[11] The Langmuir isotherm, for instance, assumes monolayer adsorption on a homogeneous surface.[11]

Quantum chemical calculations, such as Density Functional Theory (DFT), are also employed to correlate the molecular structure of the inhibitors with their performance.[12][13] Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) can provide insights into the electron-donating and accepting abilities of the inhibitor molecules, which are crucial for the chemisorption process.[12][14]

Conclusion

Both triazine and triazole thiols stand out as highly effective corrosion inhibitors. Their performance is rooted in the synergistic effect of the nitrogen and sulfur heteroatoms and the π-electrons of the heterocyclic rings, which facilitate strong adsorption onto metal surfaces. While a definitive "better" class cannot be universally declared, this guide has illuminated the key characteristics and performance metrics of each. The choice between a triazine or a triazole thiol will ultimately depend on the specific application, including the type of metal, the nature of the corrosive environment, and economic considerations. The experimental protocols and theoretical frameworks presented herein provide a robust foundation for the rational selection and development of the next generation of corrosion inhibitors.

References

  • Al-Baghdadi, S. B., et al. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 13(1), 22196. [Link]

  • Yusof, N. A., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Electrochemical Science, 17, 22093. [Link]

  • Sikemi, B. A., et al. (2017). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Manila Journal of Science, 10, 45-56. [Link]

  • Ozga, P., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 14(20), 6149. [Link]

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  • Al-Baghdadi, S. B., et al. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. PubMed, 38092867. [Link]

  • Prabakaran, M., et al. (2018). Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. Journal of Adhesion Science and Technology, 32(14), 1541-1557. [Link]

  • Hackerman, N., & Sudbury, J. D. (1950). Corrosion Investigations Related to Adsorption Studies. Journal of The Electrochemical Society, 97(4), 109-116. [Link]

  • Akbas, E., et al. (2019). Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 6, 142-147. [Link]

  • Lgaz, H., et al. (2021). Electrochemical and quantum mechanical investigation of various small molecule organic compounds as corrosion inhibitors in mild steel. Heliyon, 7(9), e07939. [Link]

  • Potentiodynamic Polarization: Significance and symbolism. (2025). Lateral[Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis and Evaluation of Some Triazole Derivatives as Corrosion Inhibitors and Biocides. International Journal of Corrosion, 2013, 893090. [Link]

  • Feng, L., et al. (2017). The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution. Materials, 10(2), 153. [Link]

  • Rahim, A. A., & Kassim, J. (2011). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1328(1), 223-226. [Link]

  • Eddy, N. O., & Odoemelam, S. A. (2017). Adsorption and inhibitive properties of ethanol extract of Phyllanthus amarus for the corrosion of mild steel in 2 M HCl. World Scientific News, 77(2), 298-313. [Link]

  • Christy, A. J., & et al. (2018). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. Journal of Emerging Technologies and Innovative Research, 5(8), 555-563. [Link]

  • Fisyuk, A. S., et al. (2025). Highly effective derivatives of 4-alkylthio-1,3,5-triazine-2-amine as inhibitors of acid corrosion of steel. International Journal of Corrosion and Scale Inhibition, 14(4), 2298-2311. [Link]

  • Finšgar, M., & Jackson, J. (2022). Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. Encyclopedia, 2(1), 346-361. [Link]

  • Gamry Instruments. Why Use Electrochemical Techniques for Corrosion Measurement?[Link]

  • Feng, L., et al. (2017). Corrosion Inhibition Studies of Triazinedithiol Inhibitors for Mild Steel in an Acid Chloride Solution. International Journal of Composite and Constituent Materials, 2(1), 1-10. [Link]

  • Singh, A., & Quraishi, M. A. (2012). Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. International Journal of Corrosion, 2012, 897915. [Link]

  • Radovici, C., et al. (2022). Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. Coatings, 12(11), 1684. [Link]

  • Jaber, Q. A., et al. (2023). Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. Protection of Metals and Physical Chemistry of Surfaces, 59(1), 108-118. [Link]

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  • Almanza-Medina, A., et al. (2013). Synthesis of New 1,2,3-Triazole Derivatives of Uracil and Thymine with Potential Inhibitory Activity against Acidic Corrosion of Steels. Molecules, 18(4), 4573-4588. [Link]

  • Chauhan, D. S., et al. (2021). Triazines as a potential class of corrosion inhibitors: Present scenario, challenges and future perspectives. Journal of Molecular Liquids, 321, 114747. [Link]

  • Ofoegbu, S. U., et al. (2020). Corrosion inhibition of copper in aqueous chloride solution by 1H-1,2,3-triazole and 1,2,4-triazole and their combinations: electrochemical, Raman and theoretical studies. RSC Advances, 10(49), 29421-29433. [Link]

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  • Hollander, O., & May, R. C. (1985). The Chemistry of Azole Copper Corrosion Inhibitors in Cooling Water. Corrosion, 41(1), 39-45. [Link]

  • El-Faham, A., et al. (2024). Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Royal Society Open Science, 11(5), 231782. [Link]

  • El-Faham, A., et al. (2018). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. Molecules, 23(11), 2951. [Link]

  • U.S. Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. [Link]

  • Kaya, S., et al. (2016). Theoretical evaluation of triazine derivatives as steel corrosion inhibitors: DFT and Monte Carlo simulation approaches. Journal of Molecular Modeling, 22(1), 1-12. [Link]

  • El-Faham, A., et al. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega, 9(29), 32986-33001. [Link]

  • Allali, N., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules, 26(17), 5345. [Link]

  • Al-Ansari, M. S., et al. (2025). Analytical modelling and electrochemical impedance spectroscopy (EIS) to evaluate influence of corrosion product on solution resistance. Powder Technology, 433, 119252. [Link]

  • Saha, S. K., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Journal of Adhesion Science and Technology, 1-27. [Link]

  • Zhang, Y., et al. (2025). Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO2-saturated brine. Journal of Adhesion Science and Technology, 1-19. [Link]

  • Kuznetsov, Y. I. (2022). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition, 11(3), 956-979. [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-Phenyl-1,2,4-triazine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13906-09-7 | Role: Senior Application Scientist | Context: Laboratory Handling & Disposal

Executive Hazard Summary

Handling 5-Phenyl-1,2,4-triazine-3-thiol requires a bifurcation of safety protocols: one for the solid state (dust/inhalation hazard) and one for the solvated state (dermal absorption/stench hazard).

While often categorized generically as an irritant, the presence of the mercapto (-SH) group introduces a high olfactory impact and potential for nucleophilic skin sensitization. As a Senior Scientist, I prioritize odor containment not just as a comfort measure, but as a primary failure indicator for your engineering controls.

Key Hazard Classifications (GHS/CLP):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][4]

  • Operational Note: Thiol-based compounds possess low odor thresholds. If you can smell it, your PPE or Fume Hood is compromised.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific phase of your workflow.

Table 1: Phase-Specific PPE Requirements
Protective LayerPhase A: Solid Handling (Weighing/Transfer)Phase B: Synthesis/Workup (Solvated/Heated)Scientific Rationale
Hand Protection Single Nitrile Gloves (4-5 mil)Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)Solids have low permeation rates. Solvated thiols permeate standard nitrile in <15 mins. Double gloving provides a "breakthrough buffer."
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Solutions pose a splash risk; thiols are severe eye irritants (H319).
Respiratory Fume Hood (Sash at safe height)Fume Hood (Mandatory)The primary defense is engineering controls. N95 respirators do not filter thiol odors.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical ApronPorous lab coats absorb thiols, becoming secondary odor sources. An apron prevents this during workup.

Operational Protocols: The "Self-Validating" Workflow

A. Weighing & Transfer (Solid State)

The Challenge: Static electricity often causes organic powders to "jump," creating dust and contamination.

  • Static Neutralization: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Containment: Weigh directly into a tared vial with a screw cap, not onto weighing paper.

  • Validation: Wipe the exterior of the vial with a bleach-dampened tissue before removing it from the hood. If the tissue turns slightly yellow or loses the bleach smell rapidly, you have external contamination.

B. Reaction Setup (The Bleach Trap)

The Challenge: Heating thiol reactions releases noxious vapors that can overwhelm hood scrubbers. The Solution: Active neutralization of off-gassing.

Protocol:

  • Connect the reaction vessel outlet to a bubbler.[5]

  • Fill the bubbler with 10-15% Sodium Hypochlorite (Bleach) .

  • Crucial Step: Add a second trap containing solid Potassium Hydroxide (KOH) or a base solution after the bleach trap if acidic byproducts are generated, but for simple thiol trapping, bleach is sufficient.

  • Mechanism: The bleach oxidizes the thiol (R-SH) to a sulfonate (R-SO3H) or disulfide, which are non-volatile and odorless.

Decontamination & Disposal: The Oxidation Strategy[5][6][7]

NEVER dispose of thiol waste directly into organic solvent waste drums. This contaminates the entire drum, leading to facility-wide odor issues.

The "Kill" Solution Preparation
  • Reagent: Commercial Bleach (5-6% NaOCl) diluted 1:1 with water.

  • Reaction: Oxidation.[5][6][7]

  • Warning: Exothermic reaction. Do not treat concentrated thiols rapidly.

Step-by-Step Disposal Workflow
  • Collection: Collect all thiol-contaminated solvents, needles, and septa in a dedicated wide-mouth jar inside the hood.

  • Oxidation: Slowly add the "Kill Solution" to the waste.

  • Validation (The Sniff Test): Allow to sit for 12-24 hours. The headspace should smell of chlorine (bleach), not sulfur (rotten eggs/garlic).

    • If it smells of sulfur: Add more bleach and wait.

    • If it smells of chlorine: Oxidation is complete.

  • Final Disposal: Adjust pH to neutral (if required by local EHS) and dispose of as aqueous chemical waste.

Visualizations

Figure 1: PPE Decision Logic

This logic tree ensures you select the correct protection level based on the physical state of the reagent.

PPE_Logic Start Start: Handling 5-Phenyl-1,2,4-triazine-3-thiol State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid Solid_Risk Risk: Dust Inhalation & Static Spread Solid->Solid_Risk Liquid_Risk Risk: Splash, Permeation & Odor Liquid->Liquid_Risk Solid_PPE PPE: Single Nitrile + Safety Glasses Control: Anti-static Gun + Closed Vials Solid_Risk->Solid_PPE Liquid_PPE PPE: Double Nitrile + Goggles + Apron Control: Bleach Trap Required Liquid_Risk->Liquid_PPE

Caption: Decision matrix for selecting PPE based on physical state and associated permeation risks.

Figure 2: Decontamination Workflow

A closed-loop system for neutralizing thiol waste before it leaves the fume hood.

Decon_Workflow Waste Contaminated Waste (Liquids/Solids) Bleach Add Dilute Bleach (1:1) (Oxidation Step) Waste->Bleach Wait Wait 12-24 Hours (Reaction Time) Bleach->Wait Check Odor Check (Chlorine vs. Sulfur) Wait->Check MoreBleach Add More Bleach Check->MoreBleach Smells like Sulfur Dispose Dispose as Aqueous Waste Check->Dispose Smells like Chlorine MoreBleach->Wait

Caption: The "Kill Protocol" for oxidizing thiol waste. The process is complete only when the chlorine odor persists.

References

  • National Institutes of Health (NIH). Glove Permeation of Chemicals: The State of the Art of Current Practice. (2012).[8] Retrieved from [Link]

  • University of California, Los Angeles (UCLA). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • Columbia University. SOP for Stench Chemicals. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.